molecular formula C19H12F3NO3S2 B606855 CY-09

CY-09

Cat. No.: B606855
M. Wt: 423.4 g/mol
InChI Key: DJTINRHPPGAPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CY-09 is a NOD-like receptor protein 3 (NLRP3) inhibitor. It selectively inhibits NLRP3 ATPase activity over the ATPase activity of NLRP1, NLRC4, NOD2, and RIG-I at 1 µM. This compound binds directly to the ATP-binding motif of the NLRP3 NACHT domain (Kd = 500 nM) and suppresses NLRP3 inflammasome assembly. It inhibits NLRP3 inflammasome activation induced by nigericin in THP-1 cells when used at a concentration of 1 µM. This compound (5 mg/kg, i.p.) improves the left ventricle ejection fraction (LVEF) and left ventricle fractional shortening (LVFS) and reduces myocardial fibrosis in a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery occlusion. It also reduces hepatic steatosis in a high-fat diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD) when administered at a dose of 2.5 mg/kg.>Novel selective NLRP3 inhibitor, directly binding to the ATP-binding motif of NLRP3 NACHT domain and inhibiting NLRP3 ATPase activity, resulting in the suppression of NLRP3 inflammasome assembly and activation>CY 09 is a NLRP3 inhibitor that blocks NLRP3 inflammasome assembly and activation, and displays therapeutic effects on mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.

Properties

IUPAC Name

4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTINRHPPGAPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of CY-09: A Technical Guide to its Inhibition of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates an inflammatory response through the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases. This compound has demonstrated therapeutic potential in preclinical models of these conditions by directly targeting and inhibiting the NLRP3 inflammasome. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding interaction. The core mechanism involves the following key steps:

  • Direct Binding to the NLRP3 NACHT Domain: this compound directly binds to the NACHT domain of the NLRP3 protein. Specifically, it targets the ATP-binding motif, also known as the Walker A motif. This interaction is highly selective for NLRP3, with no significant off-target effects on other inflammasomes like AIM2 and NLRC4.

  • Inhibition of NLRP3 ATPase Activity: The binding of this compound to the ATP-binding site of the NACHT domain competitively inhibits the ATPase activity of NLRP3. The hydrolysis of ATP is a critical step for the conformational changes required for NLRP3 activation and oligomerization.

  • Suppression of NLRP3 Oligomerization and Inflammasome Assembly: By inhibiting NLRP3's ATPase activity, this compound prevents the self-oligomerization of NLRP3 monomers. This, in turn, blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the formation of the characteristic ASC specks, which are essential for the assembly of the functional inflammasome complex.

  • Blockade of Caspase-1 Activation and IL-1β Secretion: The inhibition of inflammasome assembly prevents the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1. Consequently, the cleavage of pro-IL-1β into mature, secreted IL-1β is blocked, thereby suppressing the downstream inflammatory cascade.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and properties of this compound.

Table 1: Binding Affinity and In Vitro Inhibitory Activity of this compound

ParameterValueSpeciesAssay
Binding Affinity (Kd) to NLRP3 500 nMHumanMicroscale Thermophoresis (MST)
IC50 for IL-1β Secretion (Nigericin-induced) ~5 µMMouse (BMDMs)ELISA
IC50 for IL-1β Secretion (MSU-induced) ~5 µMMouse (BMDMs)ELISA
IC50 for IL-1β Secretion (ATP-induced) ~5 µMMouse (BMDMs)ELISA

Table 2: Cytochrome P450 Inhibition Profile of this compound

EnzymeIC50 (µM)
CYP1A2 18.9
CYP2C9 8.18
CYP2C19 >50
CYP2D6 >50
CYP3A4 26.0

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of Administration
Half-life (t1/2) 2.4 hIntravenous & Oral
Bioavailability (F%) 72%Oral
Area Under the Curve (AUC) 8,232 (h·ng)/mlIntravenous

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

NLRP3 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.

Materials:

  • Purified recombinant human NLRP3 protein

  • This compound

  • ATP

  • ATPase/GTPase activity assay kit (e.g., from Sigma-Aldrich)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing purified NLRP3 protein in assay buffer.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the ATPase reaction by adding a defined concentration of ATP.

  • Incubate the reaction at 37°C for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent provided in the assay kit.

  • Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of ATPase activity inhibition by this compound compared to the vehicle control and determine the IC50 value.

ASC Oligomerization Assay (Western Blotting)

This assay is used to visualize the effect of this compound on the formation of ASC oligomers, a hallmark of inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • Nigericin or other NLRP3 activators

  • This compound

  • Lysis buffer

  • Cross-linking agent (e.g., DSS - disuccinimidyl suberate)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-ASC antibody

Protocol:

  • Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.

  • Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM) for 30-60 minutes.

  • Lyse the cells and separate the pellet (containing ASC oligomers) from the supernatant (containing ASC monomers) by centrifugation.

  • Resuspend the pellet in a buffer containing a cross-linking agent like DSS to stabilize the ASC oligomers.

  • Quench the cross-linking reaction and solubilize the proteins.

  • Separate the protein samples by SDS-PAGE on a low-percentage acrylamide gel to resolve the high molecular weight ASC oligomers.

  • Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC.

Microscale Thermophoresis (MST) for Binding Affinity

MST is employed to quantify the binding affinity (Kd) between this compound and the NLRP3 protein.

Materials:

  • Purified recombinant NLRP3 protein (labeled with a fluorescent dye, e.g., RED-tris-NTA)

  • This compound

  • Assay buffer

  • MST instrument (e.g., Monolith NT.115)

Protocol:

  • Label the purified NLRP3 protein with a fluorescent dye according to the manufacturer's instructions.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Mix a constant concentration of the fluorescently labeled NLRP3 protein with each concentration of this compound.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement of the labeled NLRP3 protein in the presence of different concentrations of this compound using the MST instrument.

  • The binding of this compound to NLRP3 will alter the thermophoretic properties of the labeled protein.

  • Analyze the changes in the normalized fluorescence as a function of the this compound concentration to determine the dissociation constant (Kd).

In Vivo Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)

This model is used to evaluate the therapeutic efficacy of this compound in a genetically driven model of NLRP3 hyperactivation.

Animal Model:

  • Nlrp3^(A350V) knock-in mice, which carry a mutation analogous to a human CAPS-causing mutation.

Protocol:

  • Genotype the mice to confirm the presence of the Nlrp3^(A350V) mutation.

  • Monitor the mice for CAPS-like symptoms, such as skin inflammation, growth retardation, and systemic inflammation (e.g., by measuring serum cytokine levels).

  • Administer this compound or vehicle control to the CAPS model mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a defined dose and frequency.

  • Assess the therapeutic effects of this compound by monitoring for improvements in clinical signs, reduction in serum inflammatory markers (e.g., IL-1β), and increased survival.

In Vivo Mouse Model of Type 2 Diabetes

This model assesses the ability of this compound to ameliorate metabolic dysfunction associated with NLRP3-driven inflammation in type 2 diabetes.

Animal Model:

  • C57BL/6J mice fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hyperglycemia.

Protocol:

  • Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce a diabetic phenotype.

  • Treat the diabetic mice with this compound or vehicle control daily.

  • Monitor metabolic parameters throughout the treatment period, including body weight, food intake, fasting blood glucose, and insulin levels.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.

  • At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.

Ex Vivo Assay with Human Synovial Fluid Cells from Gout Patients

This assay evaluates the activity of this compound on primary human cells from a relevant disease context.

Materials:

  • Synovial fluid collected from patients with acute gout.

  • This compound

  • Cell culture medium

  • ELISA kit for human IL-1β

Protocol:

  • Isolate synovial fluid mononuclear cells (SFMCs) from the synovial fluid of gout patients using density gradient centrifugation.

  • Culture the SFMCs in appropriate cell culture medium.

  • Treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • As these cells are already in an activated state due to the presence of monosodium urate (MSU) crystals, no further stimulation may be necessary.

  • Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a specific ELISA kit.

  • Assess the dose-dependent inhibitory effect of this compound on IL-1β production by primary human cells.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, MSU) TLR TLR K_efflux K+ Efflux PAMPs_DAMPs->K_efflux NFkB NF-κB Activation TLR->NFkB LPS pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive IL1b IL-1β (Secreted) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ATP hydrolysis K_efflux->NLRP3_inactive ASC ASC NLRP3_active->ASC ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck pro_caspase1 pro-Caspase-1 ASC_speck->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1b Cleavage pyroptosis Pyroptosis caspase1->pyroptosis CY09 This compound CY09->NLRP3_inactive Binds to NACHT domain

Caption: NLRP3 inflammasome pathway and this compound's inhibitory mechanism.

Experimental Workflow for Assessing this compound Activity

CY09_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment start Start: Isolate Primary Cells (BMDMs or SFMCs) priming Priming with LPS (for BMDMs) start->priming treatment Treat with this compound or Vehicle priming->treatment activation Activate with Nigericin/ATP/MSU treatment->activation supernatant Collect Supernatant activation->supernatant lysate Collect Cell Lysate activation->lysate elisa ELISA for IL-1β supernatant->elisa asc_wb ASC Oligomerization Western Blot lysate->asc_wb animal_model Induce Disease Model (CAPS or T2D mice) cy09_admin Administer this compound or Vehicle animal_model->cy09_admin monitoring Monitor Clinical Signs & Metabolic Parameters cy09_admin->monitoring analysis Terminal Analysis: Serum Cytokines, Histology monitoring->analysis

The Core Mechanism of CY-09: A Direct Inhibitor of NLRP3 ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, through the activation of caspase-1. Given its central role in inflammation, NLRP3 has emerged as a key therapeutic target. CY-09 is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. This guide elucidates the core mechanism by which this compound exerts its inhibitory effects, focusing on its direct interaction with the NLRP3 protein and the subsequent inhibition of its ATPase activity.

Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

The primary mechanism by which this compound inhibits the NLRP3 inflammasome is through the direct binding to the NACHT domain of the NLRP3 protein. The NACHT domain possesses intrinsic ATPase activity, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent assembly of the inflammasome complex.

This compound specifically targets the ATP-binding motif, also known as the Walker A motif, within the NACHT domain.[1][2] By binding to this site, this compound physically obstructs the binding of ATP, thereby directly inhibiting the ATPase activity of NLRP3.[3] This inhibition prevents the necessary conformational changes in the NLRP3 protein, which in turn blocks its self-oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2][4] Consequently, the entire inflammasome assembly is suppressed, leading to a downstream reduction in caspase-1 activation and the subsequent maturation and secretion of IL-1β.[2][4]

The inhibitory action of this compound is highly specific to the NLRP3 inflammasome, with no significant effects on other inflammasomes like NLRC4 and AIM2, or on the upstream NF-κB priming signal.[5]

Signaling Pathway of NLRP3 Activation and this compound Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second step is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which lead to NLRP3 activation, oligomerization, and inflammasome assembly. This compound acts on this second step.

NLRP3_Pathway NLRP3 Inflammasome Activation and this compound Inhibition cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 & pro-IL-1β expression NFkB->NLRP3_exp NLRP3_inactive Inactive NLRP3 Activators ATP, Nigericin, etc. Activators->NLRP3_inactive ATP_hydrolysis ATP Hydrolysis (ATPase Activity) NLRP3_inactive->ATP_hydrolysis Binds ATP NLRP3_active Active NLRP3 Oligomerization NLRP3 Oligomerization NLRP3_active->Oligomerization ATP_hydrolysis->NLRP3_active ASC ASC Recruitment Oligomerization->ASC Casp1_act Caspase-1 Activation ASC->Casp1_act IL1b IL-1β Maturation & Secretion Casp1_act->IL1b CY09 This compound CY09->ATP_hydrolysis Inhibits ATPase_Assay NLRP3 ATPase Activity Assay Workflow start Start purify_nlrp3 Purify human NLRP3 protein start->purify_nlrp3 preincubate Pre-incubate NLRP3 with varying concentrations of this compound or vehicle (DMSO) purify_nlrp3->preincubate add_atp Initiate reaction by adding ATP preincubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction and detect free phosphate incubate->stop_reaction measure_abs Measure absorbance at ~620-650 nm stop_reaction->measure_abs analyze Analyze data and determine IC50 measure_abs->analyze end End analyze->end

References

An In-depth Technical Guide to CY-09: A Direct Inhibitor of NLRP3 Inflammasome Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the small molecule CY-09, focusing on its mechanism of action in suppressing the assembly of the NLRP3 inflammasome. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome and this compound

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation.[3] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neuroinflammatory diseases.[3][4][5]

Given its central role in inflammation, NLRP3 has emerged as a key therapeutic target. This compound is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome.[3][6] This guide details the molecular mechanism by which this compound suppresses NLRP3 inflammasome assembly and presents the key data and methodologies used to characterize its activity.

Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, typically initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation step, triggered by a second signal (e.g., ATP, nigericin, monosodium urate crystals), induces the assembly of the inflammasome complex.[7]

This compound specifically targets the activation step.[6][8] Its mechanism involves:

  • Direct Binding: this compound directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][3]

  • Inhibition of ATPase Activity: The NACHT domain possesses essential ATPase activity required for the conformational changes that lead to NLRP3 oligomerization.[1][6] By binding to the ATP-binding site, this compound inhibits this ATPase activity.[3][6]

  • Suppression of Assembly: The inhibition of ATPase activity prevents NLRP3 from oligomerizing and subsequently blocks the recruitment of the adaptor protein ASC.[6] This halts the entire inflammasome assembly process upstream of caspase-1 activation.[3][6]

Crucially, this compound does not affect the priming step of inflammasome activation, nor does it inhibit other inflammasomes like AIM2 or NLRC4, highlighting its specificity.[3][6]

NLRP3 Inflammasome Activation and this compound Inhibition cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_downstream Downstream Effects LPS PAMPs/DAMPs TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive Inactive NLRP3 ATP K+ Efflux / ROS ATP->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ATPase Activity ASC ASC Recruitment NLRP3_active->ASC ASC_Oligo ASC Oligomerization (ASC Speck) ASC->ASC_Oligo ProCasp1 Pro-Caspase-1 ASC_Oligo->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 GSDMD Gasdermin-D Casp1->GSDMD IL1b Mature IL-1β (Secretion) ProIL1b->IL1b IL18 Mature IL-18 (Secretion) ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis CY09 This compound CY09->Inhibition

Caption: NLRP3 pathway showing this compound's direct inhibition of ATPase activity.

Data Presentation: Quantitative Analysis of this compound

The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized through various studies. The key quantitative data are summarized below.

Table 1: In Vitro Potency and Binding Affinity
ParameterValueCell Type / SystemNotes
Binding Affinity (Kd) 500 nMPurified NLRP3 ProteinDirect binding affinity to the target protein.
IC50 (NLRP3) ~6 µMMouse BMDMsConcentration for 50% inhibition of NLRP3 activation.[9]
Effective Dose 1 - 10 µMLPS-primed BMDMsDose-dependent inhibition of IL-1β secretion and caspase-1 activation.[6][8]
Table 2: Selectivity Profile (Cytochrome P450 Inhibition)
EnzymeIC50 (µM)Potential for Drug-Drug Interaction
CYP1A2 18.9Low to Moderate
CYP2C9 8.18Moderate
CYP2C19 >50Low
CYP2D6 >50Low
CYP3A4 26.0Low
Data from Selleck Chemicals demonstrates a low risk of drug-drug interactions for most major CYP enzymes.[10]
Table 3: Pharmacokinetic Properties in Mice
ParameterValueAdministration Route
Half-life (t½) 2.4 hoursSingle i.v. or oral dose
Bioavailability 72%Oral
Area Under Curve (AUC) 8,232 (h·ng)/mlSingle i.v. or oral dose
Pharmacokinetic studies in C57BL/6J mice show favorable properties for in vivo applications.[10]

Experimental Protocols: Assessing this compound Activity

Characterizing the inhibitory effect of this compound on the NLRP3 inflammasome involves a series of in vitro and in vivo assays.

In Vitro Analysis of NLRP3 Inhibition in Macrophages

This protocol describes a standard workflow to measure the effect of this compound on NLRP3 activation in bone marrow-derived macrophages (BMDMs).[10][11][12]

In Vitro Experimental Workflow for this compound cluster_analysis 6. Downstream Analysis A 1. Isolate & Differentiate Bone marrow cells from mice are cultured with M-CSF for 6-7 days to generate BMDMs. B 2. Seeding & Priming BMDMs are seeded in plates and primed with LPS (e.g., 50 ng/mL) for 3 hours. A->B C 3. Inhibitor Treatment Cells are pre-treated with various concentrations of this compound (or vehicle) for 30-60 minutes. B->C D 4. NLRP3 Activation Cells are stimulated with an NLRP3 activator (e.g., Nigericin 10 µM or ATP 2.5 mM) for 30-60 minutes. C->D E 5. Sample Collection Supernatants and cell lysates are collected separately. D->E ELISA ELISA (IL-1β, IL-18) E->ELISA WB Western Blot (Caspase-1, GSDMD) E->WB LDH LDH Assay (Pyroptosis) E->LDH Microscopy Microscopy (ASC Specks) E->Microscopy

Caption: Workflow for evaluating this compound's efficacy in vitro.

Detailed Methodology:

  • Cell Culture and Priming:

    • Culture bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[10]

    • Plate cells (e.g., 5 x 10⁵ cells/ml for BMDMs) in 12-well plates.[10]

    • Prime cells with LPS (50 ng/ml) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.[10]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 30 minutes.[10]

  • Inflammasome Activation:

    • Add a specific NLRP3 activator such as:

      • Nigericin (10 µM) for 30 minutes.[10]

      • ATP (2.5 mM) for 30 minutes.[10]

      • Monosodium urate (MSU) crystals (150 µg/ml) for 4 hours.[10]

  • Measurement of Inflammasome Activation:

    • Cytokine Release (ELISA): Collect the cell culture supernatant. Quantify the concentration of mature IL-1β and IL-18 using commercially available ELISA kits. A reduction in these cytokines indicates inflammasome inhibition.[7]

    • Caspase-1 Cleavage (Western Blot): Collect both the supernatant and cell lysates. Perform Western blot analysis to detect the cleaved (active) p20 subunit of Caspase-1. The pro-form (p45) will be present in the lysate, while the active form is found in both lysate and supernatant. This compound treatment should reduce the amount of cleaved Caspase-1.[12]

    • ASC Oligomerization: Lyse cells in a buffer containing a cross-linker. Run the cross-linked lysates on an SDS-PAGE gel and immunoblot for ASC. A reduction in ASC dimers, trimers, and oligomers indicates that inflammasome assembly has been blocked.[6]

    • Pyroptosis (LDH Assay): Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of cell lysis and pyroptosis. A decrease in LDH release suggests inhibition of this cell death pathway.[12]

In Vivo and Ex Vivo Analysis

This compound has demonstrated therapeutic efficacy in animal models of NLRP3-driven diseases.

  • MSU-Induced Peritonitis Model:

    • Protocol: Mice are treated with this compound (or vehicle) via intraperitoneal (i.p.) or oral administration. Subsequently, MSU crystals are injected into the peritoneal cavity to induce an acute inflammatory response.[3]

    • Analysis: After several hours, peritoneal lavage fluid is collected to measure IL-1β levels (by ELISA) and quantify neutrophil influx (by flow cytometry or cell counting).[3]

    • Expected Outcome: this compound treatment significantly reduces MSU-induced IL-1β production and neutrophil recruitment in the peritoneum.[3]

  • Ex Vivo Analysis of Human Cells:

    • Protocol: Synovial fluid cells from gout patients or PBMCs from healthy donors are isolated.[3]

    • Analysis: The cells are treated with this compound and then stimulated to activate the NLRP3 inflammasome. IL-1β secretion and caspase-1 activation are measured.

    • Expected Outcome: this compound effectively suppresses NLRP3 inflammasome activation in these primary human cells, demonstrating its potential clinical relevance.[3]

Logical Flow of this compound's Mechanism Start NLRP3 Activation Signal (e.g., ATP, MSU) Binding This compound directly binds to ATP-binding motif of NLRP3 NACHT domain Start->Binding ATPase NLRP3 ATPase activity is inhibited Binding->ATPase Oligo NLRP3 oligomerization is blocked ATPase->Oligo ASC ASC recruitment and speck formation are prevented Oligo->ASC Casp1 Caspase-1 is not activated ASC->Casp1 End Suppression of IL-1β/IL-18 maturation and pyroptosis Casp1->End InhibitionPoint This compound InhibitionPoint->Binding

Caption: The logical cascade of this compound's inhibitory mechanism.

Conclusion

This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome. It acts by binding to the ATP-binding site of the NLRP3 NACHT domain, thereby inhibiting the ATPase activity crucial for inflammasome assembly. This mechanism has been validated through extensive in vitro, ex vivo, and in vivo studies, which demonstrate its ability to suppress the production of key inflammatory cytokines. With favorable pharmacokinetic properties and proven efficacy in preclinical models of inflammatory diseases, this compound represents a valuable research tool and a promising therapeutic candidate for targeting NLRP3-driven pathologies. This guide provides the foundational knowledge and experimental framework for researchers and drug developers working in the field of innate immunity and inflammation.

References

Unraveling the Molecular Interaction: A Technical Guide to the CY-09 Binding Site on the NLRP3 NACHT Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the selective NLRP3 inhibitor, CY-09, and the NACHT domain of the NLRP3 protein. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This compound has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This guide elucidates the molecular basis of its inhibitory activity, focusing on its direct interaction with the NACHT domain of NLRP3. This compound binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain, thereby inhibiting the ATPase activity essential for NLRP3 oligomerization and subsequent inflammasome assembly and activation.[1][2][3][4][5] This direct targeting of NLRP3 ATPase activity presents a promising therapeutic strategy for a multitude of NLRP3-driven diseases.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with NLRP3 and its pharmacological properties.

Table 1: Binding Affinity and Inhibitory Potency of this compound

ParameterValueMethodSource
Dissociation Constant (Kd)500 nMMicroscale Thermophoresis (MST)
IC50 (NLRP3 Inhibition)~6 µMIL-1β and Caspase-1 Activity Assay[6]

Table 2: Pharmacokinetic and Metabolic Properties of this compound

ParameterValueSpeciesSource
Half-life (t1/2)2.4 hMouse[7]
Bioavailability72%Mouse[7]
Microsomal Stability (t1/2)>145 minHuman, Mouse[7]

Table 3: Cytochrome P450 Inhibition Profile of this compound

EnzymeIC50 (µM)Source
CYP1A218.9[7]
CYP2C98.18[7]
CYP2C19>50[7]
CYP2D6>50[7]
CYP3A426.0[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on the NLRP3 NACHT domain.

NLRP3 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.[1][3]

Materials:

  • Purified human NLRP3 protein

  • This compound

  • ATP

  • ATPase assay buffer (specific composition to be optimized, typically containing MgCl2 and a buffering agent like Tris-HCl)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing purified human NLRP3 protein in ATPase assay buffer.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time at 37°C to allow for binding.

  • Initiate the ATPase reaction by adding a defined concentration of ATP.

  • Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of ATPase activity inhibition by this compound compared to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and the NLRP3 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified NLRP3 protein (or NACHT domain)

  • This compound

  • Immobilization buffer (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Immobilize the purified NLRP3 protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound (analyte) in running buffer.

  • Inject the different concentrations of this compound over the immobilized NLRP3 surface and a reference flow cell (without protein) at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to NLRP3 in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.

Materials:

  • LPS-primed bone marrow-derived macrophages (BMDMs) or other suitable cells expressing NLRP3

  • This compound

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-NLRP3 antibody

Protocol:

  • Treat intact cells (e.g., LPS-primed BMDMs) with either this compound or a vehicle control.

  • Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble NLRP3 remaining in the supernatant at each temperature by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.

  • The binding of this compound to NLRP3 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Visualizations

The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.

Caption: NLRP3 Inflammasome Activation Pathway.

CY09_Mechanism_of_Action NLRP3_inactive Inactive NLRP3 ATP ATP NLRP3_inactive->ATP NLRP3_active Active NLRP3 (Conformational Change) ATP->NLRP3_active binds Oligomerization NLRP3 Oligomerization NLRP3_active->Oligomerization Inflammasome_Assembly Inflammasome Assembly Oligomerization->Inflammasome_Assembly CY09 This compound CY09->NLRP3_inactive CY09->ATP Inhibits ATP binding & ATPase activity Binding_Site Binds to NACHT Domain (ATP-binding site)

Caption: Mechanism of this compound Inhibition.

Experimental_Workflow start Start protein_prep Purify NLRP3 Protein (or NACHT domain) start->protein_prep cellular_assays Cell-based Assays start->cellular_assays biochemical_assays Biochemical Assays protein_prep->biochemical_assays atpase_assay ATPase Assay biochemical_assays->atpase_assay spr_assay SPR Assay biochemical_assays->spr_assay data_analysis Data Analysis (Kd, IC50, etc.) atpase_assay->data_analysis spr_assay->data_analysis cetsa CETSA cellular_assays->cetsa il1b_release IL-1β Release Assay cellular_assays->il1b_release cetsa->data_analysis il1b_release->data_analysis conclusion Conclusion on Binding and Inhibition data_analysis->conclusion

Caption: Experimental Workflow for this compound Characterization.

References

CY-09: A Highly Specific Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor CY-09, with a focus on its remarkable specificity for the NLRP3 inflammasome over other inflammasome complexes. This compound has emerged as a critical tool for studying NLRP3-driven inflammation and holds therapeutic potential for a range of associated diseases.

Executive Summary

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effect through direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This interaction blocks the intrinsic ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the functional inflammasome complex. Extensive studies have demonstrated that this compound effectively suppresses NLRP3-mediated caspase-1 activation and interleukin-1β (IL-1β) secretion, without impacting the activation of other key inflammasomes such as NLRC4, AIM2, or NLRP1. This high degree of specificity makes this compound an invaluable molecular probe for dissecting NLRP3 signaling and a promising candidate for targeted anti-inflammatory therapies.

Data Presentation: Specificity of this compound

The inhibitory activity of this compound has been rigorously tested against various inflammasome pathways. The following table summarizes the quantitative data on its specificity.

InflammasomeTarget ProteinThis compound Inhibitory ConcentrationSpecificity Notes
NLRP3 NLRP3 ATPase Activity0.1–1 µM[1]Directly binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity and subsequent inflammasome assembly.[1][2][3][4]
Caspase-1 Activation / IL-1β Secretion (in BMDMs)1–10 µM[4]Dose-dependently inhibits activation induced by various NLRP3 stimuli like MSU, nigericin, and ATP.[4]
NLRC4 NLRC4 ATPase ActivityNo significant inhibition[1]This compound does not affect the ATPase activity of purified NLRC4.[1]
Salmonella-induced ActivationNo significant inhibition[1]Does not inhibit NLRC4 inflammasome activation in response to Salmonella infection.[1]
AIM2 dsDNA-induced ActivationNo significant inhibition[1]Has no effect on AIM2 inflammasome activation induced by cytosolic double-stranded DNA.[1]
NLRP1 NLRP1 ATPase ActivityNo significant inhibition[1]Does not inhibit the ATPase activity of purified NLRP1.[1]

Signaling Pathways

To understand the specific action of this compound, it is essential to visualize the signaling cascades of the targeted and non-targeted inflammasomes.

NLRP3_Pathway cluster_0 Extracellular cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Priming (Signal 1) pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β (mature) pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change & Oligomerization ASC ASC NLRP3_active->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage GSDMD GSDMD Casp1->GSDMD GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Activity Activators Activation Signals (e.g., ATP, Nigericin) Activators->NLRP3_inactive Activation (Signal 2)

NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Inflammasome_Comparison cluster_NLRP3 NLRP3 Inflammasome cluster_NLRC4 NLRC4 Inflammasome cluster_AIM2 AIM2 Inflammasome cluster_downstream Common Downstream Pathway NLRP3_activators Various PAMPs/DAMPs (e.g., ATP, crystals) NLRP3 NLRP3 NLRP3_activators->NLRP3 ASC_speck ASC Speck Formation NLRP3->ASC_speck NLRC4_activators Bacterial Components (e.g., Flagellin) NAIP NAIP NLRC4_activators->NAIP NLRC4 NLRC4 NAIP->NLRC4 NLRC4->ASC_speck AIM2_activators Cytosolic dsDNA AIM2 AIM2 AIM2_activators->AIM2 AIM2->ASC_speck Casp1_activation Caspase-1 Activation ASC_speck->Casp1_activation IL1B_secretion IL-1β Secretion Casp1_activation->IL1B_secretion CY09 This compound CY09->NLRP3 Specific Inhibition

Comparative overview of inflammasome activation and this compound's specificity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in primary mouse macrophages.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • LPS (Lipopolysaccharide) from E. coli O111:B4

  • NLRP3 activators: ATP (5 mM), Nigericin (10 µM), or MSU crystals (250 µg/mL)

  • This compound (dissolved in DMSO)

  • Opti-MEM

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

  • Reagents for Western blotting

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.

  • Cell Seeding: Seed BMDMs in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh DMEM and prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

  • Activation (Signal 2): Replace the medium with Opti-MEM containing the respective NLRP3 activator (ATP, Nigericin, or MSU) and incubate for the specified time (e.g., 30 minutes for ATP/Nigericin, 6 hours for MSU).

  • Sample Collection:

    • Collect the cell culture supernatants for IL-1β measurement by ELISA.

    • Lyse the cells with appropriate lysis buffer for Western blot analysis of caspase-1 cleavage.

  • Analysis:

    • Quantify IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Perform Western blotting on cell lysates to detect the cleaved p20 subunit of caspase-1.

ASC Oligomerization Assay

This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • Primed and activated BMDMs (from the protocol above)

  • Ice-cold PBS

  • Lysis buffer (e.g., Triton X-100 based)

  • Cross-linker: Disuccinimidyl suberate (DSS)

  • Laemmli sample buffer

  • Reagents for SDS-PAGE and Western blotting

  • Anti-ASC antibody

Procedure:

  • Cell Lysis: After inflammasome activation, wash the cells with ice-cold PBS and lyse them on ice.

  • Pelleting the Insoluble Fraction: Centrifuge the lysates at a low speed (e.g., 6000 x g) to pellet the insoluble fraction containing the large ASC specks.

  • Washing: Wash the pellet with PBS to remove soluble proteins.

  • Cross-linking: Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM. Incubate at room temperature for 30 minutes to cross-link the ASC monomers within the oligomer.

  • Sample Preparation: Stop the cross-linking reaction and centrifuge to pellet the cross-linked specks. Resuspend the pellet in Laemmli sample buffer.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-ASC antibody.

    • ASC monomers will appear at ~22 kDa, while oligomers will be visible as a high-molecular-weight smear or distinct bands corresponding to dimers, trimers, and larger complexes. A reduction in the high-molecular-weight species in this compound treated samples indicates inhibition of ASC oligomerization.

Co-Immunoprecipitation of NLRP3 and ASC

This technique is used to assess the interaction between NLRP3 and its downstream adaptor protein ASC.

Materials:

  • Primed and activated BMDMs

  • Immunoprecipitation (IP) lysis buffer

  • Anti-NLRP3 antibody or Anti-ASC antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Reagents for Western blotting

Procedure:

  • Cell Lysis: Lyse the cells with IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NLRP3 antibody (or anti-ASC) overnight at 4°C with gentle rotation.

  • Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both NLRP3 and ASC. The presence of ASC in the NLRP3 immunoprecipitate (and vice-versa) confirms their interaction. A decrease in the co-precipitated protein in this compound-treated samples demonstrates the inhibitory effect of the compound on the NLRP3-ASC interaction.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture BMDMs priming Priming with LPS (Signal 1) start->priming inhibitor Treat with this compound or Vehicle priming->inhibitor activation Activate with NLRP3, NLRC4, or AIM2 Stimuli (Signal 2) inhibitor->activation elisa IL-1β ELISA on Supernatant activation->elisa caspase_wb Caspase-1 Cleavage Western Blot on Lysate activation->caspase_wb asc_oligo ASC Oligomerization Assay activation->asc_oligo co_ip NLRP3-ASC Co-Immunoprecipitation activation->co_ip end Conclusion: Assess Specificity elisa->end caspase_wb->end asc_oligo->end co_ip->end

A generalized workflow for testing the specificity of this compound.

Conclusion

This compound stands out as a highly specific inhibitor of the NLRP3 inflammasome. Its direct interaction with the NLRP3 protein and lack of off-target effects on other inflammasome pathways make it an indispensable tool for inflammatory research. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to facilitate the development of novel therapeutics for NLRP3-associated inflammatory disorders.

References

A Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory disorders, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][5] This process leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can also induce a form of programmed cell death called pyroptosis.[1][6]

This compound has been identified as a small-molecule inhibitor that directly targets the NLRP3 protein, offering a promising therapeutic strategy for NLRP3-driven diseases.[2][7]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NLRP3 protein. Specifically, it targets the Walker A motif, which is the ATP-binding site within the NACHT domain of NLRP3.[2][8] This binding event has a dissociation constant (Kd) of 500 nM. By occupying the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3.[2][8] The ATPase activity of NLRP3 is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[2] Consequently, by inhibiting NLRP3's ATPase activity, this compound effectively blocks NLRP3 oligomerization, the recruitment of the adaptor protein ASC, and the activation of caspase-1.[2] This mechanism has been shown to be specific to the NLRP3 inflammasome, with no inhibitory activity observed against other inflammasomes such as AIM2 and NLRC4.[2]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Activation PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_up ↑ pro-IL-1β, pro-IL-18 & NLRP3 expression NFkB->NLRP3_proIL1B_up Activators Activators (e.g., ATP, Nigericin, MSU) K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive ATPase ATPase Activity NLRP3_inactive->ATPase ATP hydrolysis NLRP3_active Active NLRP3 Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_active->Inflammasome recruits CY09 This compound CY09->ATPase Inhibition ATPase->NLRP3_active Conformational Change ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 auto-cleavage pro_IL1B pro-IL-1β / pro-IL-18 caspase1->pro_IL1B cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis IL1B Mature IL-1β / IL-18 pro_IL1B->IL1B

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity and Selectivity

Parameter Species Value Notes
Binding Affinity (Kd) Human 500 nM Direct binding to recombinant NLRP3 pyrin domain.
NLRP3 ATPase Inhibition N/A 0.1 - 1 µM Inhibition of purified NLRP3 ATPase activity.[2]
IL-1β Secretion Inhibition Mouse 1 - 10 µM Dose-dependent inhibition in LPS-primed bone marrow-derived macrophages (BMDMs) stimulated with MSU, nigericin, or ATP.[2][7]

| Selectivity | Mouse | No effect | Did not inhibit AIM2 or NLRC4 inflammasome activation in BMDMs.[2] |

Table 2: Pharmacokinetics

Parameter Species Administration Value
Half-life (t½) Mouse i.v. or oral 2.4 h[9]
Bioavailability Mouse oral 72%[9]
Area Under the Curve (AUC) Mouse i.v. or oral 8,232 (h·ng)/ml[9]
Microsomal Stability (t½) Human N/A >145 min[2][9]

| Microsomal Stability (t½) | Mouse | N/A | >145 min[2][9] |

Table 3: Cytochrome P450 Inhibition

Enzyme IC50 (µM)
CYP1A2 18.9[9]
CYP2C9 8.18[9]
CYP2C19 >50[9]
CYP2D6 >50[9]

| CYP3A4 | 26.0[9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.

This protocol describes the assessment of this compound's ability to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

  • Cell Culture:

    • Harvest bone marrow cells from mice and differentiate into macrophages (BMDMs) using M-CSF.

    • Plate 5 x 10^5 BMDMs per well in 12-well plates.[9]

  • Priming:

    • Stimulate the BMDMs with 50 ng/ml lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9]

  • Inhibitor Treatment:

    • Add this compound at various concentrations (e.g., 1, 5, and 10 µM) to the cell culture and incubate for 30 minutes.[9]

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding one of the following stimuli:

      • Monosodium urate (MSU) crystals (150 µg/ml) for 4 hours.[9]

      • Nigericin (10 µM) for 30 minutes.[9]

      • ATP (2.5 mM) for 30 minutes.[9]

  • Analysis:

    • Collect the cell culture supernatants and cell lysates.

    • Analyze the supernatants for cleaved caspase-1 (p20) and mature IL-1β by immunoblotting and ELISA.[10]

    • Analyze the cell lysates for pro-caspase-1 and pro-IL-1β by immunoblotting to ensure that the inhibitor does not affect the priming step.[10]

experimental_workflow start Start: Plate BMDMs priming 1. Priming: Add LPS (50 ng/ml) Incubate for 3 hours start->priming inhibit 2. Inhibition: Add this compound (various conc.) Incubate for 30 minutes priming->inhibit activate 3. Activation: Add NLRP3 activator (MSU, Nigericin, or ATP) inhibit->activate collect 4. Sample Collection: Collect supernatant and cell lysate activate->collect analyze 5. Analysis: Immunoblot (Caspase-1, IL-1β) ELISA (IL-1β) collect->analyze end End: Determine IC50 analyze->end

Caption: Workflow for assessing this compound's in vitro inhibition of NLRP3.

This assay directly measures the effect of this compound on the enzymatic activity of NLRP3.

  • Protein Purification:

    • Express and purify recombinant NLRP3 protein.

  • Assay Reaction:

    • In a reaction buffer, incubate the purified NLRP3 protein with ATP.

    • Add this compound at various concentrations (e.g., 0.1 - 1 µM) to the reaction mixture.[2]

  • Phosphate Detection:

    • Measure the release of free phosphate from ATP hydrolysis using a colorimetric assay, such as a malachite green-based phosphate assay.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis at each concentration of this compound to determine the inhibitory effect.

This assay visualizes the effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.

  • Cell Treatment:

    • Prime and treat BMDMs with this compound as described in section 4.1.

    • Stimulate with an NLRP3 activator like nigericin.

  • Cell Lysis and Cross-linking:

    • Lyse the cells in a buffer containing a cross-linking agent to stabilize the ASC oligomers.

  • Immunoblotting:

    • Separate the cross-linked lysates by SDS-PAGE and perform an immunoblot for ASC.

    • ASC oligomers will appear as higher molecular weight bands.

In Vivo Efficacy

This compound has demonstrated therapeutic efficacy in several mouse models of NLRP3-driven diseases.

  • Cryopyrin-Associated Autoinflammatory Syndrome (CAPS): Treatment with this compound showed remarkable therapeutic effects and prevented neonatal lethality in a mouse model of CAPS.[2]

  • Type 2 Diabetes: In a diet-induced mouse model of type 2 diabetes, this compound administration reversed metabolic disorders by inhibiting NLRP3-dependent inflammation.[2][11]

  • Gout: In a model of MSU-induced peritonitis, this compound treatment efficiently suppressed IL-1β production and neutrophil influx.[2][12]

Conclusion

This compound is a potent, selective, and direct inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of inflammatory diseases highlight its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and development of this compound, serving as a valuable resource for the scientific and drug development communities. Further investigation into its clinical potential is warranted.

References

CY-09's chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a selective and direct inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical characteristics:

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid[1][2]
Molecular Formula C₁₉H₁₂F₃NO₃S₂[1][3][4]
Molecular Weight 423.43 g/mol [1][3][4]
CAS Number 1073612-91-5[1][3][4]
Appearance Crystalline solid
Solubility Soluble in DMSO and DMF[3]
SMILES O=C(O)c1ccc(/C=C/2\SC(=S)N(Cc3cccc(c3)C(F)(F)F)C2=O)cc1[4]
InChI InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[5][6] This interaction inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6]

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a key component of the innate immune system, activated by a two-step process: priming (Signal 1) and activation (Signal 2).

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β ↑ NLRP3 NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive proIL1b pro-IL-1β Transcription->proIL1b Stimuli Stimuli (e.g., ATP, Nigericin, MSU) Efflux K+ Efflux Stimuli->Efflux NLRP3_active NLRP3 (active) Efflux->NLRP3_active NLRP3_inactive->NLRP3_active ATPase activity CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Casp1->proIL1b Cleavage proIL18 pro-IL-18 Casp1->proIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b IL-1β (mature) Secretion Cytokine Secretion IL1b->Secretion IL18 IL-18 (mature) IL18->Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Quantitative Data

Table 2: In Vitro and In Vivo Efficacy of this compound

ParameterValueModel SystemReference
Binding Affinity (Kd) 500 nMPurified NLRP3 protein[3][4]
IC₅₀ (CYP1A2) 18.9 µMHuman liver microsomes[7]
IC₅₀ (CYP2C9) 8.18 µMHuman liver microsomes[7]
IC₅₀ (CYP2C19) >50 µMHuman liver microsomes[7]
IC₅₀ (CYP2D6) >50 µMHuman liver microsomes[7]
IC₅₀ (CYP3A4) 26.0 µMHuman liver microsomes[7]
Inhibition of IL-1β Secretion Dose-dependent (1-10 µM)LPS-primed BMDMs (activated with MSU, nigericin, ATP)[5][6]
Inhibition of Neutrophil Influx Significant reduction at 40 mg/kg (i.p.)Mouse model of MSU-induced peritonitis[5][8]
Reduction of Serum IL-1β Significant reduction at 40 mg/kg (i.p.)Mouse model of MSU-induced peritonitis[5][8]
Oral Bioavailability 72%C57BL/6J mice[7]
Half-life (in vivo) 2.4 hoursC57BL/6J mice[7]

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Harvest Harvest Bone Marrow from Mice Differentiate Differentiate into BMDMs (with M-CSF for 7 days) Harvest->Differentiate Seed Seed BMDMs in 24-well plates (5 x 10^5 cells/well) Differentiate->Seed Prime Prime with LPS (500 ng/mL) for 4 hours Seed->Prime Pretreat Pre-treat with this compound (e.g., 1-10 µM) for 30 min Prime->Pretreat Activate Activate with ATP (5 mM) or MSU (150 µg/mL) for 1 hour Pretreat->Activate Collect Collect Supernatants and Cell Lysates Activate->Collect ELISA ELISA for IL-1β in Supernatants Collect->ELISA Western Western Blot for Caspase-1 (p20) in Supernatants and Lysates Collect->Western

Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay.

Methodology:

  • Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: BMDMs are seeded in 24-well plates at a density of 5 x 10⁵ cells per well and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.

  • Inhibition: After priming, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.

  • Activation: NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour or 150 µg/mL monosodium urate (MSU) crystals for 6 hours.

  • Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for Western blot analysis.

  • Analysis:

    • ELISA: IL-1β levels in the supernatants are quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • Western Blot: Proteins from cell lysates and supernatants are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against caspase-1 (to detect the cleaved p20 subunit) and a loading control (e.g., β-actin).

In Vivo Mouse Model of Gouty Arthritis

This protocol describes the induction of acute gouty inflammation in mice using MSU crystals and the evaluation of this compound's therapeutic efficacy.

InVivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis (6 hours post-induction) Mice C57BL/6 Mice (8-10 weeks old) Acclimatize Acclimatize for 1 week Mice->Acclimatize Treatment Administer this compound (e.g., 40 mg/kg, i.p.) or Vehicle Acclimatize->Treatment Induction Inject MSU crystals (1 mg in 200 µL PBS) intraperitoneally Treatment->Induction 30 min post-treatment Sacrifice Euthanize Mice and Collect Samples Induction->Sacrifice PeritonealLavage Peritoneal Lavage Fluid (for cell and cytokine analysis) Sacrifice->PeritonealLavage Blood Blood Serum (for cytokine analysis) Sacrifice->Blood FlowCytometry Flow Cytometry for Neutrophil Count (Ly6G+CD11b+) PeritonealLavage->FlowCytometry ELISA ELISA for IL-1β PeritonealLavage->ELISA Blood->ELISA

Workflow for In Vivo Gouty Arthritis Model and this compound Efficacy Testing.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Treatment: Mice are intraperitoneally (i.p.) injected with this compound (e.g., 40 mg/kg) or vehicle.

  • Induction of Peritonitis: 30 minutes after treatment, mice are i.p. injected with 1 mg of MSU crystals suspended in 200 µL of sterile PBS.

  • Sample Collection: 6 hours after MSU injection, mice are euthanized. Peritoneal lavage is performed by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid. Blood is collected via cardiac puncture.

  • Analysis:

    • Neutrophil Influx: The number of neutrophils (Ly6G⁺CD11b⁺ cells) in the peritoneal lavage fluid is determined by flow cytometry.

    • Cytokine Measurement: IL-1β levels in the peritoneal lavage fluid and serum are quantified by ELISA.

Conclusion

This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and potent inhibitory activity make it a valuable tool for research into NLRP3-driven diseases and a promising candidate for further therapeutic development. The detailed protocols provided in this guide are intended to facilitate the investigation of this compound and other NLRP3 inhibitors in various experimental settings.

References

CY-09 in Inflammatory Disease Models: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various inflammatory disease models. This compound targets the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[1][2][3][4] This specific mechanism of action makes this compound a promising therapeutic candidate for a range of NLRP3-driven diseases.[1][3]

Mechanism of Action of this compound

This compound directly binds to the Walker A motif within the NACHT domain of NLRP3, which is essential for ATP hydrolysis.[3] By inhibiting the ATPase activity of NLRP3, this compound prevents the conformational changes required for its oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1.[1][2] This ultimately blocks the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[5] Studies have shown that this compound is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2 and NLRC4.[1]

CY09_Mechanism_of_Action cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Expression NLRP3 Expression Priming (NF-kB)->NLRP3 Expression NLRP3 (inactive) NLRP3 (inactive) NLRP3 Expression->NLRP3 (inactive) NLRP3 ATPase Activity NLRP3 ATPase Activity NLRP3 (inactive)->NLRP3 ATPase Activity ATP ATP ATP NLRP3 Oligomerization NLRP3 Oligomerization NLRP3 ATPase Activity->NLRP3 Oligomerization ASC Recruitment ASC Recruitment NLRP3 Oligomerization->ASC Recruitment Pro-Caspase-1 Recruitment Pro-Caspase-1 Recruitment ASC Recruitment->Pro-Caspase-1 Recruitment Inflammasome Assembly Inflammasome Assembly Pro-Caspase-1 Recruitment->Inflammasome Assembly Caspase-1 (active) Caspase-1 (active) Inflammasome Assembly->Caspase-1 (active) IL-1b (mature) IL-1b (mature) Caspase-1 (active)->IL-1b (mature) cleaves Pro-IL-1b IL-18 (mature) IL-18 (mature) Caspase-1 (active)->IL-18 (mature) cleaves Pro-IL-18 Pyroptosis Pyroptosis Caspase-1 (active)->Pyroptosis Pro-IL-1b Pro-IL-1b Pro-IL-18 Pro-IL-18 This compound This compound This compound->NLRP3 ATPase Activity

Caption: Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway.

In Vitro Efficacy of this compound

This compound has demonstrated potent and dose-dependent inhibition of NLRP3 inflammasome activation in various in vitro models.

Cell TypeActivator(s)This compound Concentration(s)Readout(s)Key Findings
Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP, MSU, Nigericin1-10 µMCaspase-1 activation, IL-1β secretionDose-dependent inhibition of NLRP3 activation.[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS + NigericinDose-dependentCaspase-1 activation, IL-1β productionEffective suppression of NLRP3 inflammasome in human cells.[1]
THP-1 cells (human monocytic cell line)LPS + NigericinNot specifiedNLRP3 inflammasome activationEfficient inhibition of NLRP3 activation.[1]
Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in BMDMs
  • Cell Culture: Bone marrow cells are harvested from C57BL/6J mice and differentiated into macrophages (BMDMs) over 7 days in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium.

  • Priming: BMDMs are plated in 12-well plates and primed with 50 ng/mL lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.[6]

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 30 minutes.[6]

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding one of the following stimuli:

    • ATP (2.5 mM) for 30 minutes.[6]

    • Monosodium urate (MSU) crystals (150 µg/mL) for 4 hours.[6]

    • Nigericin (10 µM) for 30 minutes.[6]

  • Analysis:

    • Supernatants are collected to measure IL-1β and IL-18 levels by ELISA.

    • Cell lysates are prepared to analyze caspase-1 activation (cleavage) by Western blot.

In_Vitro_Protocol_Workflow cluster_analysis Analysis Harvest Bone Marrow Harvest Bone Marrow Differentiate to BMDMs Differentiate to BMDMs Harvest Bone Marrow->Differentiate to BMDMs Plate BMDMs Plate BMDMs Differentiate to BMDMs->Plate BMDMs Prime with LPS (3h) Prime with LPS (3h) Plate BMDMs->Prime with LPS (3h) Treat with this compound (30min) Treat with this compound (30min) Prime with LPS (3h)->Treat with this compound (30min) Activate NLRP3 (ATP/MSU/Nigericin) Activate NLRP3 (ATP/MSU/Nigericin) Treat with this compound (30min)->Activate NLRP3 (ATP/MSU/Nigericin) Collect Supernatant & Lysate Collect Supernatant & Lysate Activate NLRP3 (ATP/MSU/Nigericin)->Collect Supernatant & Lysate ELISA (IL-1b, IL-18) ELISA (IL-1b, IL-18) Collect Supernatant & Lysate->ELISA (IL-1b, IL-18) Western Blot (Caspase-1) Western Blot (Caspase-1) Collect Supernatant & Lysate->Western Blot (Caspase-1)

Caption: Workflow for In Vitro Evaluation of this compound in BMDMs.

In Vivo Efficacy of this compound in Inflammatory Disease Models

This compound has demonstrated significant therapeutic effects in several preclinical models of inflammatory diseases.

Cryopyrin-Associated Autoinflammatory Syndrome (CAPS)
Animal ModelThis compound Dosage & AdministrationKey Findings
NLRP3 R258W mutant mice40 mg/kg, i.p.Increased survival of neonatal mice.[2]
Type 2 Diabetes (T2D)
Animal ModelThis compound Dosage & AdministrationKey Findings
High-fat diet (HFD)-induced diabetic C57BL/6J mice5 and 10 mg/kg, i.v. or oralImproved glucose tolerance and insulin sensitivity; reduced hepatic steatosis.[6][7]
3xTg-AD mice (model for Alzheimer's with metabolic dysfunction)Not specifiedRestored cerebral glucose metabolism and improved cognitive function.[8][9]
Gout
Animal ModelThis compound Dosage & AdministrationKey Findings
MSU-induced peritonitis in C57BL/6J mice40 mg/kg, i.p.Suppressed IL-1β production and neutrophil influx in the peritoneal cavity.[1][5]
Inflammatory Pain
Animal ModelThis compound Dosage & AdministrationKey Findings
LPS or formalin-induced inflammatory pain in micei.p. injection (dosage not specified in abstract)Reduced thermal hyperalgesia and licking time; decreased production of inflammatory cytokines (IL-6, TNF-α, IL-1β).[7][10]
Osteoarthritis (OA)
Animal ModelThis compound Dosage & AdministrationKey Findings
Destabilization of the medial meniscus (DMM)-induced OA in miceNot specifiedProtected chondrocytes from inflammation and attenuated OA development.[11]
Experimental Protocol: Monosodium Urate (MSU)-Induced Gout Model
  • Animals: C57BL/6J mice are used for this model.

  • This compound Administration: Mice are intraperitoneally (i.p.) injected with this compound (40 mg/kg) or a vehicle control 30 minutes prior to the MSU challenge.[12]

  • Induction of Gouty Arthritis: Mice are injected with 0.5 mg of MSU crystals in 20 µL of PBS into the footpad or knee joint.

  • Assessment of Inflammation:

    • At 6 hours post-MSU injection, peritoneal lavage is performed to collect peritoneal cells.[12]

    • Neutrophil influx is quantified by flow cytometry or by counting cells in the lavage fluid.

    • IL-1β levels in the lavage fluid are measured by ELISA.

    • Joint swelling is measured using a caliper at various time points.

Gout_Model_Protocol cluster_assessment Inflammation Assessment Acclimatize C57BL/6J Mice Acclimatize C57BL/6J Mice Administer this compound (40 mg/kg, i.p.) Administer this compound (40 mg/kg, i.p.) Acclimatize C57BL/6J Mice->Administer this compound (40 mg/kg, i.p.) Inject MSU into Footpad/Knee (30 min later) Inject MSU into Footpad/Knee (30 min later) Administer this compound (40 mg/kg, i.p.)->Inject MSU into Footpad/Knee (30 min later) Assess Inflammation (6h post-MSU) Assess Inflammation (6h post-MSU) Inject MSU into Footpad/Knee (30 min later)->Assess Inflammation (6h post-MSU) Peritoneal Lavage Peritoneal Lavage Assess Inflammation (6h post-MSU)->Peritoneal Lavage Measure Joint Swelling Measure Joint Swelling Assess Inflammation (6h post-MSU)->Measure Joint Swelling Neutrophil Count Neutrophil Count Peritoneal Lavage->Neutrophil Count IL-1b ELISA IL-1b ELISA Peritoneal Lavage->IL-1b ELISA

Caption: Experimental Workflow for the MSU-Induced Gout Model.

Pharmacokinetics

Pharmacokinetic studies in C57BL/6J mice have shown that this compound has favorable properties for in vivo applications. Following a single intravenous or oral dose, this compound exhibits a half-life of 2.4 hours, an AUC of 8,232 (h·ng)/ml, and an oral bioavailability of 72%.[5][6]

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. The preclinical data summarized in this guide demonstrate its therapeutic potential across a range of inflammatory disease models, including autoinflammatory disorders, metabolic diseases, and arthritis. Its favorable pharmacokinetic profile further supports its development as a clinical candidate for NLRP3-driven pathologies. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

CY-09: In Vitro Application Notes and Protocols for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document provides detailed application notes and experimental protocols for the in vitro use of this compound to study NLRP3-driven inflammation. It includes information on the mechanism of action, recommended cell-based assay protocols, and key quantitative data.

Mechanism of Action

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex involved in innate immunity and various inflammatory diseases.[2][3] Its mechanism of action involves the following key steps:

  • Direct Binding: this compound binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][4]

  • Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for its activation.[2][3][4]

  • Suppression of Inflammasome Assembly: By inhibiting NLRP3's enzymatic activity, this compound prevents the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2] This ultimately blocks the assembly of the functional inflammasome complex.

  • Blockade of Pro-inflammatory Cytokine Release: The inhibition of inflammasome assembly prevents the activation of caspase-1, which in turn blocks the cleavage and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5]

CY09_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_pathway NLRP3 Inflammasome Pathway This compound This compound NLRP3_NACHT NLRP3 (NACHT domain) This compound->NLRP3_NACHT Binds to ATP-binding motif NLRP3_Activation NLRP3 Activation (ATPase Activity) Stimuli Inflammatory Stimuli (e.g., ATP, Nigericin, MSU) Stimuli->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly (NLRP3 Oligomerization, ASC recruitment) NLRP3_Activation->Inflammasome_Assembly NLRP3_Activation->Inflammasome_Assembly Inhibited by this compound Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation Cytokine_Release IL-1β / IL-18 Release Caspase1_Activation->Cytokine_Release

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro use of this compound.

Table 1: In Vitro Efficacy

ParameterCell TypeStimulusEffective Concentration RangeReference
Caspase-1 Activation InhibitionLPS-primed BMDMsMSU, Nigericin, ATP1 - 10 µM[1]
IL-1β Secretion InhibitionLPS-primed BMDMsMSU, Nigericin, ATP1 - 10 µM[1]
Non-canonical NLRP3 Activation InhibitionLPS-primed BMDMsCytosolic LPS1 - 10 µM[1]

Table 2: Cytochrome P450 Inhibition

EnzymeIC50 (µM)
CYP1A218.9
CYP2C98.18
CYP2C19>50
CYP2D6>50
CYP3A426.0

Experimental Protocols

This section provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages.

Materials
  • This compound (MedChemExpress, Selleck Chemicals)

  • Lipopolysaccharide (LPS)

  • NLRP3 activators:

    • Monosodium urate (MSU) crystals

    • Nigericin

    • ATP

  • Bone Marrow-Derived Macrophages (BMDMs) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • 12-well cell culture plates

  • Reagents for ELISA (for IL-1β detection) or Western Blot (for caspase-1 cleavage)

Experimental Workflow

CY09_Experimental_Workflow start Start plate_cells Plate BMDMs or PBMCs (5 x 10^5 cells/ml or 6 x 10^6 cells/ml) start->plate_cells lps_priming Prime cells with LPS (50 ng/ml for 3 hours) plate_cells->lps_priming cy09_treatment Add this compound (1, 5, 10 µM for 30 min) lps_priming->cy09_treatment nlrp3_activation Stimulate with NLRP3 Activator (e.g., ATP, Nigericin, MSU) cy09_treatment->nlrp3_activation collect_samples Collect Supernatants and Cell Lysates nlrp3_activation->collect_samples analysis Analyze IL-1β Secretion (ELISA) and Caspase-1 Cleavage (Western Blot) collect_samples->analysis end End analysis->end

Caption: In vitro workflow for assessing this compound efficacy.

Step-by-Step Protocol
  • Cell Plating:

    • For bone marrow-derived macrophages (BMDMs), plate cells in a 12-well plate at a density of 5 x 10^5 cells/ml.[3]

    • For peripheral blood mononuclear cells (PBMCs), plate at a density of 6 x 10^6 cells/ml.[3]

    • Incubate overnight to allow cells to adhere.

  • Priming:

    • The following day, replace the medium with fresh medium.

    • Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 50 ng/ml.[3]

    • Incubate for 3 hours.[3]

  • Inhibitor Treatment:

    • After the priming step, add this compound to the cell culture at desired concentrations (e.g., 1, 5, and 10 µM).[3]

    • Incubate for 30 minutes.[3]

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with an NLRP3 activator. The incubation time will vary depending on the stimulus used:

      • ATP: 2.5 mM for 30 minutes.[3]

      • Nigericin: 10 µM for 30 minutes.[3]

      • Monosodium urate (MSU): 150 µg/ml for 4 hours.[3]

  • Sample Collection and Analysis:

    • Following stimulation, collect the cell culture supernatants to measure the secretion of IL-1β using an ELISA kit according to the manufacturer's instructions.

    • Lyse the cells to prepare protein extracts for Western blot analysis to detect the cleaved (active) form of caspase-1.

Specificity of this compound

It is important to note that this compound is a specific inhibitor of the NLRP3 inflammasome.[2] In vitro studies have shown that it does not inhibit other inflammasomes, such as AIM2 and NLRC4.[2] This specificity makes it a valuable tool for dissecting the role of the NLRP3 inflammasome in various inflammatory pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2] Its mechanism of action involves binding directly to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][4][5][6] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Notably, this compound has been shown to be specific for the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes, nor on the initial priming step of NLRP3 activation induced by lipopolysaccharide (LPS).[1][3]

These properties make this compound a valuable tool for researchers studying the role of the NLRP3 inflammasome in various physiological and pathological processes, including inflammatory disorders, metabolic diseases, and neurodegenerative conditions.[3][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in in vitro experiments.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

ParameterValueCell Type/SystemNotes
Effective Concentration Range 1 - 10 µMLPS-primed Bone Marrow-Derived Macrophages (BMDMs)Dose-dependently inhibits caspase-1 activation and IL-1β secretion induced by MSU, nigericin, and ATP.[1][2][3]
IC50 for IL-1β Release ~6 µMBone Marrow-Derived Macrophages (BMDMs)[5][6]
Binding Affinity (Kd) 500 nMPurified NLRP3 ProteinDirectly binds to the ATP-binding motif of the NLRP3 NACHT domain.[9]
Inhibitory Concentration 1 µMTHP-1 cellsInhibits NLRP3 inflammasome activation induced by nigericin.[9]

Table 2: IC50 Values of this compound against Cytochrome P450 Enzymes

EnzymeIC50 (µM)Notes
CYP1A2 18.9[10]
CYP2C9 8.18[10]
CYP2C19 >50[10]
CYP2D6 >50[10]
CYP3A4 26.0[10]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the mechanism of inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., BMDMs, THP-1) start->cell_culture priming 2. Priming (Signal 1) (e.g., 50 ng/mL LPS for 3h) cell_culture->priming cy09_treatment 3. This compound Treatment (e.g., 1-10 µM for 30 min) priming->cy09_treatment activation 4. Activation (Signal 2) (e.g., 2.5 mM ATP for 30 min or 10 µM Nigericin for 30 min) cy09_treatment->activation collection 5. Sample Collection (Supernatant & Cell Lysate) activation->collection analysis 6. Downstream Analysis collection->analysis elisa ELISA (IL-1β) analysis->elisa western_blot Western Blot (Caspase-1) analysis->western_blot sdd_age SDD-AGE (ASC Oligomerization) analysis->sdd_age end End

References

Application Notes and Protocols for CY-09 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various mouse models of inflammatory diseases. The included protocols are based on published research and are intended to serve as a guide for designing and executing preclinical studies.

Mechanism of Action

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex. Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This binding action inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome.[1][2][3] By preventing inflammasome activation, this compound effectively blocks the cleavage of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]

Below is a diagram illustrating the signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inflammasome Inflammasome Assembly cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1B Mature IL-1β pro_IL1B->IL1B Cleavage Stimuli Activation Stimuli (e.g., ATP, MSU, Nigericin) Efflux K+ Efflux Stimuli->Efflux ROS mtROS Stimuli->ROS Lysosomal Lysosomal Damage Stimuli->Lysosomal NLRP3_active Active NLRP3 Efflux->NLRP3_active ROS->NLRP3_active Lysosomal->NLRP3_active ASC ASC NLRP3_active->ASC Oligomerization pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis CY09 This compound CY09->NLRP3_active Binds to NACHT domain, inhibits ATPase activity Peritonitis_Workflow start Start admin Administer this compound (40 mg/kg, i.p.) or Vehicle start->admin wait1 Wait 30 minutes admin->wait1 induce Induce Peritonitis (1 mg MSU, i.p.) wait1->induce wait2 Wait 6 hours induce->wait2 euthanize Euthanize and Perform Peritoneal Lavage wait2->euthanize analyze Analyze Samples: - ELISA for IL-1β - FACS for Neutrophils euthanize->analyze end End analyze->end HFD_Workflow start Start hfd Induce Metabolic Disorder (High-Fat Diet for 14 weeks) start->hfd group Group Allocation: - Vehicle Control - this compound Treatment hfd->group treat Daily Treatment for 6-8 weeks (e.g., this compound at 2.5 mg/kg) group->treat monitor Ongoing Monitoring: - Body Weight - Food Intake treat->monitor tests Metabolic Tests: - GTT - ITT treat->tests collect Sample Collection: - Blood - Liver - Adipose Tissue tests->collect analyze Final Analysis: - Cytokines (ELISA) - Histology (Liver) collect->analyze end End analyze->end

References

Preparation of CY-09 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the NLRP3 inhibitor, CY-09, in dimethyl sulfoxide (DMSO). Adherence to these guidelines will ensure the integrity and proper concentration of the compound for reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 423.43 g/mol [1][2]
CAS Number 1073612-91-5[2]
Solubility in DMSO 15 mg/mL to 85 mg/mL[1][3]
Soluble to 20 mM with gentle warming
Recommended Stock Solution Concentration 10 mM to 20 mM
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution in DMSO -20°C for up to 3 months[1]
-80°C for up to 6 months[4]
Typical Working Concentration 1 µM to 10 µM[4]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, and lab coat

Procedure:

  • Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.

    • Calculation:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 423.43 g/mol x 1000 mg/g = 4.23 mg

  • Dissolution in DMSO:

    • Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution with 4.23 mg of this compound, add 1 mL of DMSO.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that no solid particles are visible.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][4]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

CY09_Mechanism_of_Action cluster_NLRP3_Inflammasome NLRP3 Inflammasome Activation cluster_Inhibition Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b CY09 This compound CY09->NLRP3 Directly Binds & Inhibits ATPase Activity

Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Mix dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Utilizing LPS Priming for the Study of CY-09 in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to both pathogenic invasion and sterile tissue damage. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4), leads to the upregulation of NLRP3 and pro-interleukin (IL)-1β transcription via the NF-κB pathway. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

CY-09 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the ATP-binding site (Walker A motif) within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[3][4] This action effectively prevents the oligomerization and assembly of the NLRP3 inflammasome, blocking the subsequent activation of caspase-1 and the release of IL-1β and IL-18.[2][3][5] Notably, this compound does not interfere with the initial LPS-induced priming step.[2][5]

These application notes provide detailed protocols for utilizing LPS priming in conjunction with this compound treatment in macrophage cell culture systems to study the inhibition of the NLRP3 inflammasome. The provided methodologies and data will be valuable for researchers investigating NLRP3-driven inflammation and for professionals in drug development exploring novel anti-inflammatory therapeutics.

Data Presentation

Table 1: In Vitro Inhibition of NLRP3 Inflammasome by this compound in Macrophages
Cell TypePriming Agent (Concentration, Time)Activator (Concentration, Time)This compound Concentration (µM)ReadoutInhibitionIC50 (µM)Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (50 ng/mL, morning)Nigericin1, 5, 10IL-1β SecretionDose-dependent~6[1][3]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (50 ng/mL, morning)Monosodium Urate (MSU)1, 5, 10IL-1β SecretionDose-dependentNot specified[2][5]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (50 ng/mL, morning)ATP1, 5, 10IL-1β SecretionDose-dependentNot specified[2][5]
Human Peripheral Blood Mononuclear Cells (PBMCs)Pam3CSK4 (400 ng/mL, morning)Not specified1, 5, 10Not specifiedNot specifiedNot specified[3]
Synovial Fluid Cells (from Gout Patients)EndogenousEndogenousVarious dosesIL-1β SecretionDose-dependentNot specified[1]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages

This protocol details the priming of macrophages with LPS, subsequent activation of the NLRP3 inflammasome, and treatment with the inhibitor this compound.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)

  • NLRP3 activator:

    • Nigericin (e.g., 10 mM stock in ethanol)

    • ATP (e.g., 100 mM stock in sterile water)

  • This compound (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding:

    • For BMDMs: Seed 5 x 10^5 cells per well in a 12-well plate in complete DMEM.

    • For THP-1 monocytes: Seed 5 x 10^5 cells per well in a 12-well plate in complete RPMI-1640. Differentiate to macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash with PBS and replace with fresh complete medium for 24 hours before the experiment.

  • LPS Priming:

    • Aspirate the culture medium and replace it with fresh complete medium containing LPS.

    • For BMDMs: Use LPS at a final concentration of 50 ng/mL to 1 µg/mL.

    • For THP-1 derived macrophages: Use LPS at a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C in a CO2 incubator.

  • This compound Treatment:

    • Following LPS priming, add this compound to the desired final concentrations (e.g., 1, 5, 10 µM) to the respective wells.

    • Include a vehicle control (DMSO) for comparison.

    • Incubate for 30 minutes at 37°C.

  • NLRP3 Inflammasome Activation:

    • Add the NLRP3 activator to the wells.

    • Nigericin: Add to a final concentration of 10-20 µM and incubate for 30-45 minutes.

    • ATP: Add to a final concentration of 2.5-5 mM and incubate for 30 minutes.

    • Include a control group with LPS priming and this compound treatment but without an activator.

    • Include a control group with LPS priming and activator but without this compound.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatants for cytokine analysis (e.g., ELISA).

    • Lyse the cells for protein analysis (e.g., Western blot) or RNA extraction (e.g., qPCR).

Protocol 2: Measurement of IL-1β and IL-18 by ELISA

Materials:

  • Human or Mouse IL-1β and IL-18 ELISA kits

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and diluted samples (supernatants) to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of NLRP3, Caspase-1, and IL-1β

Materials:

  • Cell lysates from Protocol 1

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NLRP3, pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, mature IL-1β, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For secreted proteins (cleaved caspase-1 and mature IL-1β), proteins from the supernatant can be concentrated (e.g., by TCA precipitation) before loading.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (NLRP3, IL1B, IL18) and a housekeeping gene (e.g., ACTB, GAPDH).

Primer Sequences:

GeneSpeciesForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
NLRP3MouseATTACCCGCCCGAGAAAGGTCATAGGAGCAGCAGCATAAATG[6]
IL-1βMouseGAAATGCCACCTTTTGACAGTGTGGATGCTCTCATCAGGACAG[6]
NLRP3HumanCCTCTCAGAGCTGGAGGAGAAAGGAAGAGACCAGGCCAGTCommercial
IL-18HumanTCTTCATTGACCAAGGAAATCGGTCCGGGGTGCATTATCTCTACCommercial
ACTBHumanCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGTCommercial
GAPDHMouseAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCACommercial

Procedure:

  • Extract total RNA from the cell lysates using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the appropriate primers and qPCR master mix.

  • Analyze the gene expression data using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 5: Immunofluorescence Staining for ASC Speck Visualization

Materials:

  • Macrophages cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Fluorescence microscope

Procedure:

  • After the experimental treatment (Protocol 1), wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block the cells with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[7][8]

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.

Mandatory Visualization

Signaling_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B pro-IL-1β proIL1B_mRNA->proIL1B NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein IL1B Mature IL-1β proIL1B->IL1B Caspase-1 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_protein->Inflammasome Activator Activator (e.g., Nigericin, ATP) Activator->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 proIL18 pro-IL-18 IL18 Mature IL-18 proIL18->IL18 Caspase-1 Secretion Secretion IL1B->Secretion IL18->Secretion CY09 This compound CY09->Inflammasome Inhibits Assembly

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Macrophage Culture priming 1. LPS Priming (e.g., 1 µg/mL, 3-4h) start->priming treatment 2. This compound Treatment (Dose-response, 30 min) priming->treatment activation 3. NLRP3 Activation (e.g., Nigericin 10 µM, 30-45 min) treatment->activation collection 4. Sample Collection (Supernatant & Cell Lysate) activation->collection analysis 5. Downstream Analysis collection->analysis elisa ELISA (IL-1β, IL-18) analysis->elisa western Western Blot (NLRP3, Caspase-1, IL-1β) analysis->western qpcr qPCR (NLRP3, IL1B, IL18 mRNA) analysis->qpcr if Immunofluorescence (ASC Specks) analysis->if end End: Data Interpretation elisa->end western->end qpcr->end if->end

Caption: Experimental Workflow for Studying this compound in LPS-Primed Macrophages.

References

Application Notes and Protocols for CY-09 in the Study of Cryopyrin-Associated Autoinflammatory Syndromes (CAPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in the investigation of Cryopyrin-Associated Autoinflammatory Syndromes (CAPS).

Introduction to this compound and CAPS

Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) are a group of rare, inherited inflammatory diseases caused by gain-of-function mutations in the NLRP3 gene. This gene encodes cryopyrin, a key component of the NLRP3 inflammasome. These mutations lead to excessive production of the pro-inflammatory cytokine interleukin-1β (IL-1β), driving symptoms such as fever, rash, joint pain, and in severe cases, organ damage.[1] Current treatments for CAPS primarily involve monoclonal antibodies that target IL-1β.[1][2]

This compound is a small molecule inhibitor that directly targets the NLRP3 protein, offering a promising alternative therapeutic strategy.[3][4] It specifically binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[3][4] This action prevents the assembly and activation of the NLRP3 inflammasome, ultimately blocking the maturation and secretion of IL-1β.[3][5] Preclinical studies have demonstrated the therapeutic potential of this compound in mouse models of CAPS.[3][6]

Mechanism of Action of this compound

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances like monosodium urate (MSU), induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound intervenes at the core of this process by directly inhibiting the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.[3][5] This targeted inhibition prevents the formation of the active inflammasome complex.

Diagram: this compound Mechanism of Action

CY09_Mechanism Mechanism of Action of this compound in Inhibiting NLRP3 Inflammasome Activation cluster_Inflammasome NLRP3 Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein transcription IL1B Mature IL-1β Pro_IL1B->IL1B cleavage Stimuli ATP / Nigericin / MSU NLRP3_active NLRP3 Activation (ATPase Activity) Stimuli->NLRP3_active ASC ASC NLRP3_active->ASC recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruitment Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Casp1 Active Caspase-1 Inflammasome->Casp1 auto-cleavage Inflammation Inflammation IL1B->Inflammation CY09 This compound CY09->NLRP3_active inhibition

Caption: this compound inhibits NLRP3 ATPase activity, preventing inflammasome assembly.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell TypeStimulusAnalyteThis compound Concentration (µM)InhibitionReference
LPS-primed BMDMsMSU, Nigericin, ATPCaspase-1 activation, IL-1β secretion1 - 10Dose-dependent[4]
Human THP-1 cellsNigericinNLRP3 inflammasome activationNot specifiedEfficient inhibition[3]
Human PBMCsNigericinCaspase-1 activation, IL-1β productionNot specifiedDose-dependent suppression[3]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueReference
Half-life (t½)2.4 hours[7]
Bioavailability (oral)72%[7]
Area Under the Curve (AUC)8,232 (h·ng)/mL[7]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Muckle-Wells Syndrome (CAPS)

Treatment GroupSerum IL-1β (pg/mL)Peritoneal Neutrophil Influx (cell count)Survival RateReference
Vehicle~150~1.5 x 10^60% at day 25[2]
This compound (40 mg/kg)~25~0.5 x 10^6Increased survival up to days 30-48[2][4]
MCC950 (40 mg/kg)~25~0.5 x 10^6Not specified[2]

Experimental Protocols

In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse BMDMs.

Diagram: In Vitro Experimental Workflow

in_vitro_workflow In Vitro Workflow for Assessing this compound Efficacy cluster_analysis Analysis A Isolate Bone Marrow from Mice B Differentiate into BMDMs (7 days with M-CSF) A->B C Seed BMDMs in Culture Plates B->C D Prime with LPS (Signal 1) C->D E Pre-treat with this compound or Vehicle D->E F Stimulate with NLRP3 Activator (e.g., Nigericin, ATP, MSU) (Signal 2) E->F G Collect Supernatants and Cell Lysates F->G H Analyze Inflammasome Activation G->H I ELISA for IL-1β H->I J Caspase-1 Activity Assay H->J K Western Blot for Caspase-1 Cleavage H->K L ASC Oligomerization Assay H->L

Caption: Workflow for in vitro evaluation of this compound on BMDMs.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Nigericin, ATP, or MSU crystals

  • This compound (dissolved in DMSO)

  • ELISA kit for mouse IL-1β[8][9]

  • Caspase-1 activity assay kit[5]

  • Reagents for Western blotting

  • Antibodies: anti-caspase-1, anti-ASC

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM containing 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.[10][11]

  • Cell Seeding:

    • Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well.

  • Priming (Signal 1):

    • Prime the BMDMs with 500 ng/mL LPS for 4-5 hours.[12]

  • This compound Treatment:

    • Pre-incubate the primed BMDMs with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • NLRP3 Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator such as 20 µM nigericin for 1-2.5 hours, 5 mM ATP for 30-60 minutes, or 150 µg/mL MSU for 6 hours.

  • Sample Collection:

    • Centrifuge the plates and collect the supernatants for IL-1β ELISA and caspase-1 activity assays.

    • Lyse the remaining cells for Western blot analysis.

  • Analysis:

    • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants according to the manufacturer's protocol.[8][9]

    • Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatants using a fluorometric or colorimetric assay kit.[5]

    • Western Blot: Detect the cleaved p20 subunit of caspase-1 in the cell lysates and supernatants.

    • ASC Oligomerization Assay: To confirm inhibition of inflammasome assembly, perform an ASC oligomerization assay by cross-linking ASC oligomers in the cell pellet followed by Western blotting.

In Vivo Protocol: this compound Treatment in a Mouse Model of CAPS

This protocol describes the use of this compound in a genetically engineered mouse model of CAPS, the Nlrp3A350VneoR mouse, which recapitulates features of Muckle-Wells Syndrome.[13][14][15]

Diagram: In Vivo Experimental Workflow

in_vivo_workflow In Vivo Workflow for this compound in a CAPS Mouse Model cluster_assessment Efficacy Assessment A Generate Nlrp3A350VneoR LysM-Cre CAPS Mice B Monitor Disease Development (e.g., weight loss, skin inflammation) A->B C Initiate Treatment with this compound (e.g., 40 mg/kg, i.p.) or Vehicle B->C D Continue Daily Treatment and Monitoring C->D E Assess Therapeutic Efficacy D->E F Survival Analysis E->F G Measure Serum IL-1β (ELISA) E->G H Assess Systemic Inflammation (e.g., spleen size, histology) E->H I Induce Peritonitis (optional) and Measure Neutrophil Influx E->I

Caption: Workflow for in vivo evaluation of this compound in a CAPS mouse model.

Materials:

  • Nlrp3A350VneoR mice bred with LysM-Cre mice to induce myeloid-specific expression of the mutant Nlrp3.[16]

  • This compound

  • Vehicle solution (e.g., PBS with a solubilizing agent)

  • Monosodium urate (MSU) crystals (optional, for peritonitis model)[3][6]

  • ELISA kit for mouse IL-1β[17][18]

  • Reagents for flow cytometry (e.g., anti-Ly6G antibody)

Procedure:

  • CAPS Mouse Model:

    • Generate Nlrp3A350VneoR LysM-Cre mice. These mice typically develop severe systemic inflammation and exhibit neonatal lethality.[16]

  • This compound Administration:

    • Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 40 mg/kg) or vehicle in neonatal mice.[6]

  • Monitoring and Outcome Assessment:

    • Survival: Monitor the survival of the mice daily.

    • Body Weight: Record the body weight of the mice daily.

    • Serum IL-1β: Collect blood samples at specified time points and measure serum IL-1β levels by ELISA.[17][18]

    • Systemic Inflammation: At the end of the study, harvest organs such as the spleen and liver for histological analysis of inflammatory infiltrates.

  • Optional MSU-Induced Peritonitis Model:

    • To further assess in vivo NLRP3 inflammasome inhibition, an MSU-induced peritonitis model can be used.[3][6][7]

    • Administer this compound (40 mg/kg, i.p.) 30 minutes prior to i.p. injection of 1 mg MSU crystals.[19]

    • After 6-8 hours, perform a peritoneal lavage.

    • Measure IL-1β levels in the lavage fluid by ELISA.

    • Quantify neutrophil influx into the peritoneal cavity by flow cytometry using an anti-Ly6G antibody.[19]

Conclusion

This compound represents a valuable research tool for investigating the role of the NLRP3 inflammasome in CAPS and for the preclinical evaluation of NLRP3-targeted therapies. The protocols outlined in these application notes provide a framework for researchers to study the efficacy and mechanism of action of this compound in both in vitro and in vivo models of CAPS. These studies can contribute to a deeper understanding of CAPS pathogenesis and the development of novel therapeutic interventions.

References

Application of CY-09 in Type 2 Diabetes Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Emerging evidence strongly implicates the activation of the NLRP3 inflammasome in the pathogenesis of type 2 diabetes (T2D) and its associated metabolic complications, including insulin resistance and diabetic nephropathy.[3][4] this compound presents a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in T2D and for evaluating its therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in relevant preclinical research models.

This compound directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, inhibiting its ATPase activity.[5][6] This action prevents the assembly and activation of the NLRP3 inflammasome complex, subsequently blocking the cleavage of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][7]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell TypeStimulusConcentration of this compoundEffectReference
IL-1β SecretionLPS-primed Bone Marrow-Derived Macrophages (BMDMs)ATP, MSU, Nigericin1-10 µMDose-dependent inhibition[1]
Caspase-1 ActivationLPS-primed BMDMsATP, MSU, Nigericin1-10 µMDose-dependent inhibition[1]
NLRP3 ATPase ActivityPurified human NLRP3N/A0.1-1 µMInhibition of free phosphate release[5]
In Vivo Efficacy of this compound in T2D Mouse Models
Animal ModelTreatmentKey FindingsReference
High-Fat Diet (HFD)-induced diabetic mice2.5 mg/kg/day for 6 weeksReduced fasting and fed blood glucose, decreased plasma insulin, improved glucose tolerance and insulin sensitivity, suppressed caspase-1 activation in adipose tissue, and reduced plasma IL-1β.[8]
db/db miceNot specifiedAmeliorated kidney injury, reduced inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys.[4]
3xTg-AD Mice (Model with insulin resistance)2.5 mg/kg/day for 6 weeksDecreased fasting blood glucose and insulin levels, improved glucose and insulin tolerance.[9][10]

Mandatory Visualizations

Signaling Pathway of this compound Action

CY09_Pathway cluster_cell Macrophage / Islet Cell DAMPs DAMPs / PAMPs (e.g., high glucose, lipids) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ATPase Activity Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Secretion Secretion IL1b->Secretion Inflammasome->Casp1 Cleavage CY09 This compound CY09->NLRP3_inactive Binds to Walker A motif Inflammation Inflammation & Insulin Resistance Secretion->Inflammation

Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase cluster_analysis Metabolic & Inflammatory Analysis cluster_endpoints Endpoint Measurements Induction Induce T2D Model (e.g., High-Fat Diet for 14 weeks) Grouping Randomly assign to groups: - Vehicle Control - this compound Treatment - Nlrp3-/- Control (optional) Induction->Grouping Treatment Administer this compound (e.g., 2.5 mg/kg/day) or Vehicle for 6 weeks Grouping->Treatment GTT_ITT Perform Glucose Tolerance Test (GTT) & Insulin Tolerance Test (ITT) Treatment->GTT_ITT Blood_Collection Collect Blood Samples GTT_ITT->Blood_Collection Tissue_Harvest Harvest Adipose Tissue, Liver, Pancreas, Kidney Blood_Collection->Tissue_Harvest Biochemistry Measure Blood Glucose & Insulin Blood_Collection->Biochemistry ELISA Measure Plasma/Tissue Cytokines (IL-1β, TNF-α, MCP-1) via ELISA Blood_Collection->ELISA Tissue_Harvest->ELISA Western_Blot Analyze Protein Expression in Tissues (Caspase-1, NLRP3) via Western Blot Tissue_Harvest->Western_Blot Histology Histological Analysis of Tissues Tissue_Harvest->Histology

Caption: General experimental workflow for evaluating this compound in a diet-induced T2D mouse model.

Experimental Protocols

In Vivo Model: High-Fat Diet (HFD)-Induced Diabetes in Mice

1. Animal Model Induction

  • Use male C57BL/6J mice, 8 weeks of age.

  • Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 14-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[8] A control group should be fed a normal chow diet.

  • Monitor body weight and food intake weekly.[8]

2. This compound Administration

  • Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer this compound daily via oral gavage or intraperitoneal injection at a dose of 2.5 mg/kg body weight for 6 weeks.[8][9]

  • The control group should receive an equivalent volume of the vehicle.

3. Glucose and Insulin Tolerance Tests (GTT & ITT)

  • Perform GTT and ITT at the end of the treatment period.[8]

  • GTT Protocol:

    • Fast mice for 6 hours (with access to water).

    • Record baseline blood glucose from the tail vein (t=0).

    • Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • ITT Protocol:

    • Fast mice for 4 hours.

    • Record baseline blood glucose (t=0).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

4. Sample Collection and Analysis

  • At the end of the study, collect blood via cardiac puncture. Separate plasma and store at -80°C.

  • Harvest tissues such as white adipose tissue (WAT), liver, and kidney.[8] Snap-freeze in liquid nitrogen for molecular analysis or fix in 10% formalin for histology.

  • Plasma Analysis:

    • Measure insulin, IL-1β, TNF-α, and MCP-1 levels using commercially available ELISA kits according to the manufacturer's instructions.[8]

  • Western Blot Analysis:

    • Homogenize frozen tissue (e.g., WAT) in RIPA lysis buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein on a 10-12% SDS-PAGE gel.[9]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Caspase-1 p20, anti-NLRP3, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

In Vitro Model: LPS-Primed Macrophages

1. Cell Culture

  • Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.

  • Plate BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.

2. Inflammasome Activation Protocol

  • Priming Step: Prime the BMDMs with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[1]

  • Inhibition Step: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.[1]

  • Activation Step: Stimulate the cells with an NLRP3 activator such as ATP (5 mM for 30 min), Monosodium Urate (MSU) crystals (250 µg/mL for 6 hours), or Nigericin (10 µM for 1 hour).[1]

3. Endpoint Analysis

  • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercial ELISA kit.

  • Western Blot: Lyse the cells and use the supernatant to detect cleaved Caspase-1 (p20 subunit) by Western blot. Use the cell pellet to analyze the expression of pro-caspase-1 and NLRP3.

Concluding Remarks

This compound serves as a critical tool for elucidating the role of NLRP3-mediated inflammation in the progression of type 2 diabetes. The protocols outlined above provide a framework for investigating the efficacy of this compound in relevant in vivo and in vitro models. Researchers should note that specific parameters, such as animal strain, diet composition, and this compound dosage, may require optimization based on the specific research question and experimental setup. The consistent finding across multiple studies is that this compound effectively mitigates NLRP3 inflammasome activation, leading to improved metabolic outcomes in models of T2D.[3][5][8]

References

Application Note & Protocol: Validating the Inhibitory Effect of CY-09 on Caspase-1 Activation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity.[1][3] This prevents the assembly and activation of the inflammasome complex, thereby blocking the downstream activation of caspase-1.[1][2]

This application note provides a detailed protocol for validating the inhibitory effect of this compound on caspase-1 activation in macrophages using Western blot analysis. Western blotting is a gold-standard method for detecting inflammasome activation by visualizing the cleavage of pro-caspase-1 into its active p20 subunit.[4][5][6]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by this compound.

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA NLRP3_Signal2 Activation Signal (e.g., Nigericin, ATP) NLRP3 NLRP3 NLRP3_Signal2->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (p45) Pro_Casp1->Inflammasome Casp1 Active Caspase-1 (p20/p10) Inflammasome->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1 CY09 This compound CY09->NLRP3 Inhibits ATPase Activity

Caption: NLRP3 inflammasome pathway and this compound inhibition mechanism.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on caspase-1 cleavage is depicted below.

WB_Workflow cluster_protocol Protocol Steps Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (LPS) Cell_Culture->Priming Inhibition 3. Inhibition (this compound) Priming->Inhibition Activation 4. Activation (Nigericin/ATP) Inhibition->Activation Harvest 5. Harvest (Supernatant & Lysate) Activation->Harvest Protein_Quant 6. Protein Quantification (BCA Assay) Harvest->Protein_Quant SDS_PAGE 7. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 8. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 9. Immunoblotting Transfer->Immunoblot Detection 10. Detection & Analysis Immunoblot->Detection

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for bone marrow-derived macrophages (BMDMs) but can be adapted for other relevant cell lines like THP-1 cells.

Materials and Reagents
  • Cells: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 monocytes

  • Reagents:

    • Lipopolysaccharide (LPS)

    • Nigericin or ATP

    • This compound (NLRP3 inhibitor)

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

    • Opti-MEM or serum-free medium

    • Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer with Protease Inhibitor Cocktail

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4x)

    • Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient)

    • PVDF or Nitrocellulose membranes

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary Antibodies:

      • Anti-Caspase-1 (to detect both pro-caspase-1 ~45 kDa and cleaved p20 subunit ~20 kDa)

      • Anti-β-actin or Anti-GAPDH (loading control)

    • HRP-conjugated Secondary Antibody

    • Enhanced Chemiluminescence (ECL) Substrate

    • Methanol

    • Tris-Buffered Saline with Tween-20 (TBST)

Procedure
  • Cell Seeding and Priming:

    • Seed BMDMs or differentiated THP-1 cells in 6-well plates at a density of 1-2 x 10^6 cells/well.

    • Allow cells to adhere overnight.

    • Prime the cells with LPS (e.g., 500 ng/mL) in complete medium for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • After priming, gently wash the cells once with warm PBS.

    • Replace the medium with serum-free medium (e.g., Opti-MEM).

    • Add this compound at various concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).[1]

    • Incubate for 30-60 minutes.

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with an NLRP3 activator. Common choices include:

      • Nigericin (5-10 µM) for 45-60 minutes.

      • ATP (2.5-5 mM) for 30-45 minutes.

    • Include a negative control group (primed but not activated).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube. The cleaved, active caspase-1 is secreted and will be found here.[4]

    • Cell Lysate: Wash the adherent cells twice with cold PBS. Add 100-150 µL of cold RIPA buffer (with protease inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate). Pro-caspase-1 and the loading control will be in this fraction.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay according to the manufacturer's instructions.

    • For supernatant samples, proteins can be concentrated using methods like methanol-chloroform precipitation if the signal is weak, or equal volumes can be loaded.[6]

  • Sample Preparation for SDS-PAGE:

    • Lysates: Normalize the protein concentration for all lysate samples. Mix the lysate with 4x Laemmli sample buffer to a final 1x concentration.

    • Supernatants: Mix the collected supernatant with 4x Laemmli sample buffer.

    • Boil all samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (for lysates, e.g., 20-30 µg) or equal volumes (for supernatants) onto a 4-20% Tris-Glycine gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Caspase-1 (diluted in blocking buffer) overnight at 4°C. This antibody should detect both the ~45 kDa pro-form and the cleaved ~20 kDa form.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • For the loading control, probe the lysate blot with an antibody against β-actin or GAPDH.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Quantify the p20 band in the supernatant and the pro-caspase-1 and loading control bands in the lysate.

Data Presentation

The quantitative data from the Western blot analysis can be summarized as follows. The values represent the relative band intensity of the cleaved caspase-1 (p20) in the supernatant, normalized to the uninhibited, activated control group.

Treatment GroupLPS (500 ng/mL)This compound (µM)Nigericin (10 µM)Relative p20 Band Intensity (Normalized to Control)
Untreated Control---0.05
LPS Only+--0.08
Activated Control+-+1.00
This compound (1 µM)+1+0.62
This compound (5 µM)+5+0.25
This compound (10 µM)+10+0.09

Expected Results

The Western blot should show a prominent band for pro-caspase-1 (~45 kDa) in all cell lysate samples that were primed with LPS. In the supernatant of cells stimulated with an NLRP3 activator (e.g., Nigericin), a strong band corresponding to the cleaved p20 subunit of caspase-1 should be visible. Treatment with this compound is expected to cause a dose-dependent decrease in the intensity of this p20 band in the supernatant, demonstrating its inhibitory effect on NLRP3 inflammasome activation.[1][7] The levels of the loading control (β-actin or GAPDH) in the cell lysates should remain consistent across all samples.

References

Application Notes and Protocols: Measuring IL-1β Inhibition by CY-09 using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to various pathogen- and damage-associated molecular patterns (PAMPs and DAMPs).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoinflammatory and metabolic disorders.[3] CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[4][5][6] It functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[4][6][7] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, leading to a reduction in caspase-1 activation and IL-1β secretion.[4][6][8]

These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-1β production in a cell-based assay.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2] The priming signal, often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][9] The activation signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex.[1][2] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1]

This compound exerts its inhibitory effect by directly targeting NLRP3. It binds to the Walker A motif in the NACHT domain, which is crucial for ATP binding and hydrolysis.[10] By inhibiting the ATPase activity of NLRP3, this compound prevents the conformational changes required for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively blocking inflammasome activation and IL-1β release.[6][10]

NLRP3_Pathway NLRP3 Inflammasome Activation and this compound Inhibition Pathway LPS PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 Signal 1: Priming NFkB NF-κB Activation TLR4->NFkB proIL1B_gene pro-IL-1β & NLRP3 Gene Transcription NFkB->proIL1B_gene proIL1B pro-IL-1β proIL1B_gene->proIL1B NLRP3_inactive Inactive NLRP3 proIL1B_gene->NLRP3_inactive IL1B Mature IL-1β (Secretion) proIL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase Activity Activators Activation Signals (e.g., ATP, Nigericin) Activators->NLRP3_inactive Signal 2: Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->proIL1B Cleavage CY09 This compound CY09->NLRP3_inactive Inhibition ELISA_Workflow ELISA Workflow for Measuring IL-1β Inhibition by this compound start Start cell_culture 1. Culture and Differentiate THP-1 Macrophages start->cell_culture priming 2. Prime Cells with LPS cell_culture->priming treatment 3. Treat with this compound priming->treatment stimulation 4. Stimulate with Nigericin or ATP treatment->stimulation collection 5. Collect Supernatants stimulation->collection elisa_start 6. Perform IL-1β ELISA collection->elisa_start coating a. Coat Plate with Capture Antibody elisa_start->coating blocking b. Block Plate coating->blocking add_samples c. Add Standards & Samples blocking->add_samples add_detection d. Add Detection Antibody add_samples->add_detection add_conjugate e. Add Enzyme Conjugate add_detection->add_conjugate add_substrate f. Add Substrate add_conjugate->add_substrate stop_reaction g. Stop Reaction add_substrate->stop_reaction read_plate h. Read Absorbance at 450nm stop_reaction->read_plate analysis 7. Analyze Data read_plate->analysis end End analysis->end

References

Troubleshooting & Optimization

Troubleshooting CY-09 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges related to the solubility of CY-09 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with good solubility in organic solvents like dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions such as water, ethanol, and phosphate-buffered saline (PBS).

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein, which in turn inhibits the ATPase activity of NLRP3.[1][2] This action prevents the assembly and activation of the NLRP3 inflammasome complex, ultimately blocking the downstream release of pro-inflammatory cytokines IL-1β and IL-18.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[3][4] It is advisable to prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your aqueous experimental medium.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

A4: To avoid solvent-induced toxicity and potential artifacts in your experimental results, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers recommending a concentration of 0.1% or lower.

Q5: Can I filter my this compound solution if I observe precipitation?

A5: Filtering a solution to remove precipitate is not recommended as it will lead to an unknown and lower effective concentration of this compound in your experiment, which can result in inaccurate and difficult-to-reproduce data. The focus should be on optimizing the solubilization method to prevent precipitation from occurring.

Troubleshooting Guide for Aqueous Solubility Issues

Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium.

  • Possible Cause: The rapid change in solvent polarity when adding the DMSO stock to the aqueous solution is causing the hydrophobic this compound to crash out of solution.

  • Solution 1: Optimize Dilution Technique:

    • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

    • Add the this compound stock solution dropwise to the vortexing or gently stirring aqueous medium. This gradual addition can help to prevent localized high concentrations of DMSO and this compound, allowing for better dispersion.

  • Solution 2: Reduce Final DMSO Concentration:

    • Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your aqueous medium.

  • Solution 3: Use a Co-solvent System (for in vitro assays):

    • For certain applications, a co-solvent system can be employed. While the provided in vivo formulation is complex, a simplified version may be adaptable for in vitro use. Experiment with small, non-toxic concentrations of solvents like polyethylene glycol (PEG) or the use of surfactants. However, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of these additional components.

Problem 2: I'm observing a film or crystals of this compound on the surface of my cell culture plate after incubation.

  • Possible Cause: The solubility limit of this compound in your specific cell culture medium at the experimental concentration and temperature has been exceeded.

  • Solution 1: Determine the Kinetic Solubility:

    • Perform a simple experiment to determine the approximate kinetic solubility of this compound in your specific cell culture medium. Prepare a serial dilution of your this compound stock in the medium and observe for the concentration at which precipitation occurs after a relevant incubation time.

  • Solution 2: Consider Alternative Solubilization Agents:

    • For challenging cases, the use of solubilizing agents like cyclodextrins could be explored. These molecules can encapsulate hydrophobic drugs and increase their aqueous solubility.[5][6] This approach requires careful validation and appropriate controls.

Problem 3: My this compound solution appears cloudy or hazy.

  • Possible Cause: This may be an indication of the formation of fine precipitates or an unstable colloidal suspension.

  • Solution 1: Sonication:

    • Brief sonication of the prepared solution in a water bath sonicator can sometimes help to break up small aggregates and improve dissolution. However, be cautious with sonication as it can generate heat and potentially degrade the compound.

  • Solution 2: Gentle Warming:

    • Some sources suggest that gentle warming can aid in the dissolution of this compound in DMSO.[4] This principle might be cautiously applied to the final aqueous solution, but care must be taken to avoid temperatures that could degrade the compound or other components of the medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO ≥ 20 mM[4]High-purity, anhydrous DMSO is recommended. Gentle warming and sonication can aid dissolution.
Water InsolubleThis compound is poorly soluble in aqueous solutions.
Ethanol Insoluble
PBS Poorly solublePrecipitation is likely when diluting a DMSO stock into PBS.

Table 2: Recommended Stock Solution and Final Concentrations

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOHigh solubility of this compound.
Stock Solution Concentration 10 - 20 mMAllows for small volumes to be added to aqueous solutions, minimizing final DMSO concentration.
Final DMSO Concentration ≤ 0.1% - 0.5%To minimize solvent-induced toxicity and experimental artifacts.
In Vitro Working Concentration 1 - 10 µMEffective concentration range for inhibiting NLRP3 inflammasome activation in various cell types.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder in a sterile, amber glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Pre-warm the desired volume of cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • While gently vortexing or stirring the medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment.

Protocol 3: Formulation of this compound for In Vivo Animal Studies

This protocol is adapted from published literature and should be optimized for your specific experimental needs.[2][3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, combine the appropriate volumes of PEG300 and Tween-80 (or Solutol HS 15).

  • Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly until a clear solution is formed.

  • Add saline to the mixture to achieve the final desired concentrations of all components and the target concentration of this compound.

  • Administer the freshly prepared formulation to the animals.

Table 3: Example In Vivo Formulation

ComponentPercentage
DMSO 10%
PEG300 40%
Tween-80 5%
Saline 45%

Mandatory Visualizations

NLRP3_Activation_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_output Inflammatory Response PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 binds NF-kB Activation NF-kB Activation TLR4->NF-kB Activation activates Pro-IL-1B Synthesis Pro-IL-1B Synthesis NF-kB Activation->Pro-IL-1B Synthesis induces NLRP3 Upregulation NLRP3 Upregulation NF-kB Activation->NLRP3 Upregulation induces IL-1B Maturation IL-1B Maturation NLRP3 NLRP3 K+ Efflux K+ Efflux ROS Production ROS Production Stimuli Stimuli Stimuli->K+ Efflux Stimuli->ROS Production ASC ASC NLRP3->ASC recruits NLRP3 Oligomerization NLRP3 Oligomerization NLRP3->NLRP3 Oligomerization forms Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis NLRP3 Oligomerization->ASC Active Caspase-1->IL-1B Maturation cleaves Pro-IL-1B Pyroptosis Pyroptosis Active Caspase-1->Pyroptosis induces Inflammation Inflammation IL-1B Maturation->Inflammation Pyroptosis->Inflammation This compound This compound This compound->NLRP3 inhibits ATPase activity CY09_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) Weigh_CY09 Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh_CY09->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Store Store at -20°C/-80°C Dissolve->Store Prewarm_Medium Pre-warm Aqueous Medium (37°C) Store->Prewarm_Medium Use Aliquot Add_Stock Add Stock Solution Dropwise Prewarm_Medium->Add_Stock Mix Gently Vortex/Stir Add_Stock->Mix Use_Immediately Use Immediately Mix->Use_Immediately Outcome Clear Solution? Use_Immediately->Outcome Proceed Proceed with Experiment Outcome->Proceed Yes Troubleshoot Go to Troubleshooting Guide Outcome->Troubleshoot No Troubleshooting_Tree Start Precipitation Observed Check_DMSO Final DMSO Concentration > 0.5%? Start->Check_DMSO Reduce_DMSO Increase Stock Concentration to Reduce Volume Added Check_DMSO->Reduce_DMSO Yes Check_Dilution Dilution Method Optimized? Check_DMSO->Check_Dilution No Success Clear Solution Reduce_DMSO->Success Optimize_Dilution Pre-warm Medium, Add Stock Dropwise to Vortex Check_Dilution->Optimize_Dilution No Check_Solubility_Limit Exceeding Solubility Limit? Check_Dilution->Check_Solubility_Limit Yes Optimize_Dilution->Success Determine_Solubility Determine Kinetic Solubility in Specific Medium Check_Solubility_Limit->Determine_Solubility Yes Consider_Alternatives Consider Co-solvents or Solubilizing Agents (with controls) Check_Solubility_Limit->Consider_Alternatives No Determine_Solubility->Consider_Alternatives Consider_Alternatives->Success

References

Technical Support Center: Ensuring CY-09 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the selective NLRP3 inflammasome inhibitor, CY-09, maintaining its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 85 mg/mL (200.74 mM).[1] For optimal stability, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which ensures stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Studies on a diverse set of compounds stored in DMSO have shown that most are stable for up to 11-25 freeze-thaw cycles, however, minimizing these cycles is a best practice.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While this compound exhibits favorable metabolic stability in human and mouse liver microsomes with a half-life of over 145 minutes, its stability in aqueous solutions, including cell culture media, can be a concern over extended periods.[1] The stability in aqueous environments can be influenced by factors such as pH, temperature, and the presence of serum components. For long-term experiments, it is recommended to prepare fresh working solutions from a frozen stock shortly before use.

Q4: How does the presence of serum in cell culture media affect this compound stability?

A4: Serum contains various proteins and enzymes that can potentially bind to or degrade small molecules. While specific data on this compound is limited, it is a common phenomenon for serum proteins to interact with small molecule inhibitors. This interaction can either stabilize the compound or, in some cases, reduce its effective concentration. It is advisable to perform a stability check of this compound in your specific cell culture medium, both with and without serum, to understand its behavior in your experimental setup.

Troubleshooting Guide

Q1: I am observing a decrease in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the cause?

A1: A decline in this compound's efficacy over several days could be due to its degradation in the cell culture medium at 37°C. It is recommended to replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. To confirm if degradation is the issue, you can perform a stability assessment of this compound in your specific cell culture medium over the time course of your experiment using a method like HPLC-UV.

Q2: My this compound stock solution in DMSO appears to have precipitated after thawing. Is it still usable?

A2: Precipitation can occur if the compound's solubility limit is exceeded, especially after temperature changes. Gentle warming and vortexing can help to redissolve the compound. However, if precipitation persists, it is advisable to prepare a fresh stock solution to ensure accurate dosing. Using fresh, anhydrous DMSO is critical, as absorbed moisture can significantly decrease the solubility of this compound.[1]

Q3: I suspect my this compound may be degrading due to light exposure during my experiment. Is this a possibility?

A3: this compound, being a thiazolidinone derivative, has the potential for photodegradation. Thiazolidinone-containing compounds can be sensitive to light.[3] It is good practice to protect this compound solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods.

Q4: Could the pH of my experimental buffer be affecting the stability of this compound?

A4: Yes, the stability of thiazolidinone derivatives can be pH-dependent. Both acidic and basic conditions can potentially lead to the hydrolysis of the thiazolidinone ring. It is important to maintain a stable physiological pH in your experiments. If you are using custom buffers, it is recommended to validate the stability of this compound in that specific buffer system.

Data Presentation

Table 1: Summary of this compound Stability and Storage Recommendations

ParameterRecommendation/DataSource(s)
Stock Solution Solvent Anhydrous DMSO[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[2]
Freeze-Thaw Cycles Minimize; aliquot stock solutionsGeneral Best Practice
Metabolic Stability Favorable (Half-life >145 min in human/mouse microsomes)[1]
Aqueous/Cell Media Stability Potentially limited; prepare fresh working solutionsInferred
Light Sensitivity Potential for photodegradation; protect from lightInferred
pH Sensitivity Potential for hydrolysis at non-physiological pHInferred

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium using HPLC-UV

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other appropriate modifier)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO.
  • This compound Working Solution (10 µM): Prepare a working solution of this compound in the cell culture medium to be tested.

3. Experimental Procedure:

  • Incubate the this compound working solution at 37°C in a cell culture incubator.
  • At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot of the working solution.
  • At each time point, also collect a sample of the cell culture medium without this compound to serve as a blank.
  • Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.

4. Sample Preparation for HPLC Analysis:

  • Thaw the samples.
  • To precipitate proteins, add a 3-fold excess of cold acetonitrile to each sample.
  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. HPLC-UV Analysis:

  • Set up the HPLC system with a suitable C18 column.
  • Establish a mobile phase gradient. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
  • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
  • Inject the prepared samples and a standard curve of known this compound concentrations.
  • Analyze the resulting chromatograms to determine the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point by comparing the peak areas to the standard curve.
  • Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.

Table 2: Proposed HPLC-UV Method Parameters for this compound Analysis

ParameterProposed Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection Wavelength To be determined by UV scan (likely in the 254-280 nm range)

Mandatory Visualizations

NLRP3_Pathway This compound Inhibition of the NLRP3 Inflammasome Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) NFkB NF-κB Activation NLRP3_proIL1B Upregulation of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1B NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β (Inflammation) Casp1->IL1B pro_IL1B pro-IL-1β pro_IL1B->IL1B CY09 This compound CY09->NLRP3 Inhibits ATP binding and ATPase activity Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. HPLC Analysis cluster_data 4. Data Interpretation Stock Prepare 10 mM this compound Stock in Anhydrous DMSO Working Prepare 10 µM this compound Working Solution in Cell Culture Medium Stock->Working Incubate Incubate at 37°C Sample Collect Aliquots at 0, 4, 8, 24, 48, 72h Incubate->Sample Freeze Immediately Freeze Samples at -80°C Sample->Freeze Thaw Thaw Samples Precipitate Protein Precipitation with Acetonitrile Thaw->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge HPLC Inject into HPLC-UV System Centrifuge->HPLC Quantify Quantify this compound Peak Area against a Standard Curve Plot Plot % Remaining this compound vs. Time Quantify->Plot

References

Potential off-target effects of CY-09 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CY-09, a selective and direct inhibitor of the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein.[1][2] This binding event inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]

Q2: How specific is this compound for the NLRP3 inflammasome?

This compound has demonstrated high selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4.[3] Furthermore, this compound does not affect the ATPase activity of other related proteins, including NLRC4, NLRP1, NOD2, or RIG-I, even at a concentration of 1 µM.[2]

Q3: What are the known potential off-target effects of this compound?

While this compound is highly selective for NLRP3, some studies have investigated its effects on other proteins to assess potential off-target activity.

  • Cytochrome P450 (CYP) Enzymes: this compound has been tested against five major cytochrome P450 enzymes. The results suggest a low risk of drug-drug interactions.[4]

  • hERG Channel: this compound has been shown to exhibit no inhibitory activity on the hERG potassium channel at a concentration of 10 μM.

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): this compound is an analog of the CFTR inhibitor CFTR(inh)-172 (C172), but it has been shown to lack CFTR-inhibitory activity.

It is important to note that comprehensive screening against a broad panel of kinases has not been widely published. Therefore, when using this compound in cellular assays, it is crucial to include appropriate controls to rule out potential confounding effects.

Q4: In which types of cellular assays is this compound effective?

This compound has been shown to be effective in a variety of cellular assays that utilize primary cells and cell lines to study NLRP3 inflammasome activation. It dose-dependently inhibits caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs) and peripheral blood mononuclear cells (PBMCs) stimulated with NLRP3 activators like monosodium urate (MSU), nigericin, and ATP.[1] It can also block non-canonical NLRP3 activation induced by cytosolic LPS.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibition of IL-1β secretion observed 1. Inappropriate cell priming: Insufficient priming with LPS can lead to weak or no NLRP3 inflammasome activation. 2. Incorrect timing of this compound addition: this compound acts on the NLRP3 protein itself, so it should be added before or concurrently with the NLRP3 activator. 3. Inactive this compound: Improper storage or handling may have degraded the compound.1. Optimize LPS priming: Titrate the concentration and duration of LPS stimulation for your specific cell type. A typical starting point is 50 ng/mL of LPS for 3 hours. 2. Adjust treatment timing: Add this compound to the cell culture 30 minutes before adding the NLRP3 activator (e.g., nigericin, ATP, MSU). 3. Use fresh this compound: Prepare fresh stock solutions in DMSO and store them appropriately at -20°C for short-term or -80°C for long-term storage.[1]
Cell toxicity observed at effective concentrations 1. High concentration of this compound: Although generally well-tolerated, very high concentrations may induce cytotoxicity in some cell lines. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type. Effective concentrations are typically in the range of 1-10 µM.[1] 2. Control for solvent effects: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%).
Inconsistent results between experiments 1. Variability in cell passage number: The responsiveness of cell lines can change with increasing passage number. 2. Inconsistent reagent quality: Variations in LPS, NLRP3 activators, or other reagents can affect the outcome.1. Use cells with a consistent and low passage number. 2. Use reagents from the same lot for a set of experiments and qualify new lots before use.
Inhibition of other inflammatory pathways observed Potential off-target effect: While highly selective, an uncharacterized off-target effect in your specific cellular model cannot be entirely ruled out.1. Include additional controls: Test the effect of this compound on the activation of other inflammatory pathways in your system (e.g., measure TNF-α production, which should be independent of the NLRP3 inflammasome). This compound has been shown to have no effect on LPS-induced priming.[1] 2. Use a structurally unrelated NLRP3 inhibitor: Confirm your findings with another well-characterized NLRP3 inhibitor, such as MCC950, to ensure the observed phenotype is due to NLRP3 inhibition.

Quantitative Data

Table 1: Off-Target Activity of this compound on Cytochrome P450 Enzymes

EnzymeIC50 (µM)
CYP1A218.9
CYP2C98.18
CYP2C19>50
CYP2D6>50
CYP3A426.0

Data from Selleck Chemicals.[4]

Experimental Protocols

1. NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes a general procedure for inducing NLRP3 inflammasome activation in BMDMs and testing the inhibitory effect of this compound.

  • Cell Plating: Plate 5 x 10⁵ BMDMs per well in a 12-well plate.

  • Priming: The following day, replace the medium and stimulate the cells with 50 ng/mL lipopolysaccharide (LPS) for 3 hours.

  • Inhibitor Treatment: Add this compound (or other inhibitors) to the culture at the desired concentration and incubate for 30 minutes.

  • NLRP3 Activation: Stimulate the cells with one of the following NLRP3 activators:

    • Monosodium urate (MSU): 150 µg/mL for 4 hours.

    • ATP: 2.5 mM for 30 minutes.

    • Nigericin: 10 µM for 30 minutes.

  • Sample Collection and Analysis: Collect the cell culture supernatants and cell lysates. Analyze the samples by immunoblotting for cleaved caspase-1 (p20) and IL-1β in the supernatant, and pro-caspase-1 and pro-IL-1β in the cell lysates.

2. In Vitro NLRP3 ATPase Activity Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on the ATPase activity of purified NLRP3 protein.

  • Protein Incubation: Incubate purified recombinant human NLRP3 protein (1.4 ng/µL) with varying concentrations of this compound in a reaction buffer at 37°C for 15 minutes.

  • ATP Addition: Add 25 µM of ultra-pure ATP to the mixture.

  • Enzymatic Reaction: Incubate the mixture at 37°C for an additional 40 minutes.

  • ADP Detection: Determine the amount of ATP converted to adenosine diphosphate (ADP) using a luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's protocol. The results can be expressed as the percentage of residual enzyme activity compared to a vehicle-treated control.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein upregulates transcription IL1b Mature IL-1β NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active conformational change ATPase ATPase Activity Activators NLRP3 Activators (e.g., ATP, Nigericin, MSU) Activators->NLRP3_protein triggers ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalytic cleavage CY09 This compound CY09->ATPase inhibits Casp1->pro_IL1b cleaves

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate BMDMs LPS_Priming Prime with LPS (3h) Plate_Cells->LPS_Priming Add_CY09 Add this compound (30 min) Add_Activator Add NLRP3 Activator (e.g., Nigericin, 30 min) Add_CY09->Add_Activator Collect_Samples Collect Supernatant and Lysate Western_Blot Western Blot (Caspase-1, IL-1β) Collect_Samples->Western_Blot ELISA ELISA (IL-1β) Collect_Samples->ELISA

References

Technical Support Center: Optimizing CY-09 Incubation Time for Maximum NLRP3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal NLRP3 inhibition with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the NLRP3 protein. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[1][2] This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the NLRP3 inflammasome complex.[2][3][4] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4]

Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

A2: For most in vitro applications, a starting concentration range of 1-10 µM is recommended.[3][4] A common pre-incubation time is 30 to 60 minutes before stimulating the cells with an NLRP3 activator.[4][5] However, the optimal concentration and incubation time can vary depending on the cell type, the NLRP3 activator used, and the specific experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific assay.

Q3: Is this compound specific to the NLRP3 inflammasome?

A3: Yes, this compound has been shown to be highly selective for the NLRP3 inflammasome. It does not inhibit other inflammasomes such as NLRC4, NLRP1, or AIM2.[4][6] Furthermore, it does not affect the upstream priming step of NLRP3 activation, such as LPS-induced NF-κB activation.[3]

Q4: What is the stability of this compound in cell culture media?

A4: this compound exhibits good metabolic stability. In studies using human and mouse liver microsomes, it showed a half-life of over 145 minutes.[4][5] This suggests that it should remain stable under typical cell culture conditions for the duration of most experiments.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been tested against a panel of major cytochrome P450 enzymes and showed a low risk of drug-drug interactions.[4][5] While it is a selective NLRP3 inhibitor, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential off-target effects in your specific system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Suboptimal NLRP3 Inhibition Incubation time is too short: this compound may not have had sufficient time to enter the cells and bind to NLRP3.Increase the pre-incubation time with this compound to 60, 90, or 120 minutes before adding the NLRP3 activator.
This compound concentration is too low: The concentration of this compound may be insufficient to fully inhibit NLRP3 activity.Perform a dose-response curve with a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell type and stimulus.
Cell permeability issues: The cell type being used may have lower permeability to this compound.While this compound has shown efficacy in various cell types, including macrophages and PBMCs, you may need to optimize conditions for novel cell lines. Consider a time-course experiment to assess uptake and inhibition.
High Cell Death or Toxicity This compound concentration is too high: Excessive concentrations of any compound can lead to cellular toxicity.Lower the concentration of this compound. Ensure that the observed effect is specific NLRP3 inhibition and not a result of general cytotoxicity by performing a cell viability assay (e.g., MTT or LDH assay) in parallel.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect.
Inconsistent Results Variability in cell priming: Inconsistent priming with LPS can lead to variable levels of NLRP3 expression and subsequent activation.Standardize the LPS concentration and priming time. Ensure consistent cell density and passage number.
Degradation of NLRP3 activator: The NLRP3 activator (e.g., ATP, nigericin) may have degraded.Prepare fresh solutions of NLRP3 activators for each experiment.
Inhibitor instability: Improper storage of this compound can lead to degradation.Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell TypeNLRP3 ActivatorThis compound ConcentrationIncubation TimeReadoutResultReference
LPS-primed BMDMsMSU, Nigericin, ATP1-10 µM30 minCaspase-1 activation, IL-1β secretionDose-dependent inhibition[3][4]
LPS-primed PBMCsNigericin1-10 µM1 hourCaspase-1 activation, IL-1β secretionDose-dependent inhibition[4]
PMA-differentiated THP-1 cellsNigericin1-10 µMNot specifiedIL-1β and cleaved caspase-1Inhibition observed[4]

Table 2: Pharmacokinetic and Stability Data for this compound

ParameterSpeciesValueReference
Metabolic Stability (t½)Human liver microsomes>145 min[4][5]
Metabolic Stability (t½)Mouse liver microsomes>145 min[4][5]
In vivo half-life (t½)Mouse2.4 h[5]
BioavailabilityMouse (oral)72%[5]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Seeding: Plate BMDMs in a 12-well plate at a density of 5 x 10⁵ cells/ml.

  • Priming: The following day, replace the medium and prime the cells with 50 ng/ml LPS for 3 hours.

  • Inhibitor Treatment: Add this compound at the desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the culture and incubate for 30-60 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator for the indicated time:

    • Monosodium urate (MSU): 150 µg/ml for 4 hours.

    • ATP: 2.5 mM for 30 minutes.

    • Nigericin: 10 µM for 30 minutes.

  • Sample Collection: Collect the cell culture supernatants and cell lysates.

  • Analysis: Analyze the supernatants for IL-1β secretion by ELISA and the cell lysates and precipitated supernatants for cleaved caspase-1 (p20) by immunoblotting.[5]

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell Seeding: Plate PBMCs in a 12-well plate at a density of 6 x 10⁶ cells/ml.

  • Priming: Prime the cells with 50 ng/ml LPS for 3 hours.

  • Inhibitor Treatment: Add various doses of this compound and incubate for 1 hour.

  • NLRP3 Activation: Stimulate the cells with nigericin for 30 minutes.

  • Sample Collection: Collect the culture supernatants.

  • Analysis: Analyze the supernatants for IL-1β and TNF-α by ELISA, and for cleaved caspase-1 (p20) by immunoblotting.[4]

Visualizations

NLRP3_Pathway cluster_0 Priming Step (Signal 1) cluster_1 Activation Step (Signal 2) cluster_2 Inhibition by this compound cluster_3 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp Activators NLRP3 Activators (e.g., ATP, Nigericin, MSU) K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Pro_IL1b_node Pro-IL-1β Casp1->Pro_IL1b_node Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D (GSDMD) Casp1->GSDMD CY09 This compound CY09->NLRP3_inactive Binds to NACHT domain, inhibits ATPase activity IL1b Mature IL-1β (Secretion) Pro_IL1b_node->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow cluster_workflow Experimental Workflow for Optimizing this compound Incubation Time cluster_incubation Time-Course Incubation start Start seed_cells Seed Cells (e.g., BMDMs, PBMCs) start->seed_cells prime_cells Prime Cells with LPS (Signal 1) seed_cells->prime_cells incubate_30 Pre-incubate with this compound (30 min) prime_cells->incubate_30 incubate_60 Pre-incubate with this compound (60 min) prime_cells->incubate_60 incubate_120 Pre-incubate with this compound (120 min) prime_cells->incubate_120 activate_nlrp3 Activate NLRP3 (e.g., ATP, Nigericin) (Signal 2) incubate_30->activate_nlrp3 incubate_60->activate_nlrp3 incubate_120->activate_nlrp3 collect_samples Collect Supernatants and/or Lysates activate_nlrp3->collect_samples analyze_samples Analyze Samples (ELISA for IL-1β, Immunoblot for Caspase-1) collect_samples->analyze_samples determine_optimal Determine Optimal Incubation Time analyze_samples->determine_optimal end End determine_optimal->end

References

The importance of using fresh DMSO for CY-09 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible experimental results. This guide focuses on the importance of using fresh dimethyl sulfoxide (DMSO) and provides troubleshooting advice and frequently asked questions.

Troubleshooting Guide

Q1: My this compound is not fully dissolving in DMSO, or a precipitate has formed in my stock solution. What could be the cause?

A1: Incomplete dissolution or precipitation of this compound is often due to the quality of the DMSO used. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Water-contaminated DMSO has reduced solvating power for many organic compounds, including this compound.

  • Troubleshooting Steps:

    • Ensure you are using a fresh, unopened bottle of anhydrous or high-purity DMSO.

    • If using a previously opened bottle, it may have absorbed moisture. It is recommended to use a fresh aliquot from a properly stored stock.

    • Gentle warming can aid in the dissolution of this compound in DMSO.[4][5]

    • If precipitation occurs after the initial dissolution, it may be due to temperature fluctuations or the introduction of water.

Q2: I am observing inconsistent or weaker than expected inhibitory effects of this compound in my experiments. Could this be related to my this compound solution?

A2: Yes, inconsistent or reduced efficacy of this compound can be linked to the quality of the stock solution.

  • Potential Causes:

    • Sub-optimal Dissolution: If this compound is not fully dissolved, the actual concentration of the active compound in your solution will be lower than calculated.

    • DMSO Degradation: Over time, and with exposure to light and air, DMSO can degrade into byproducts.[6][7][8][9] While the direct impact of these degradants on this compound is not documented, they can affect cellular systems and interfere with experimental results.

    • DMSO's Intrinsic Effects: At certain concentrations, DMSO itself can inhibit the NLRP3 inflammasome.[10][11][12][13] Using aged or improperly stored DMSO might introduce variability in this intrinsic effect, confounding the results attributed to this compound.

  • Recommendations:

    • Always prepare fresh this compound stock solutions using high-purity, anhydrous DMSO.

    • Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[14]

    • When preparing working solutions, ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls.

Q3: I noticed a garlic-like odor from my DMSO. Is it still suitable for use with this compound?

A3: A garlic-like odor is indicative of the presence of dimethyl sulfide, a metabolic and degradation product of DMSO.[15] This suggests that the DMSO has started to degrade and may not be of sufficient purity for sensitive experiments. Using such DMSO is not recommended as it can introduce confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[14][16][17] It functions by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[14][16][18] This binding inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[16][19] By preventing inflammasome assembly, this compound blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines such as IL-1β.[14][16]

Q2: Why is it critical to use fresh DMSO for preparing this compound solutions?

A2: DMSO is a hygroscopic solvent, meaning it readily absorbs water from the air.[1][2][3] This absorbed moisture can significantly decrease the solubility of compounds like this compound.[17] Using fresh, anhydrous DMSO ensures the maximum solubility of this compound, allowing for the preparation of accurate and stable stock solutions.

Q3: How should I store my this compound powder and DMSO?

A3:

  • This compound Powder: Store at +4°C as recommended by the supplier.[4]

  • DMSO: Store at room temperature in a tightly sealed, light-protected container (e.g., the original brown bottle) to prevent moisture absorption and degradation.[1][2][3][20]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14] This practice minimizes the detrimental effects of repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO85 mg/mL (~200.74 mM)[17]
DMSO20 mM (with gentle warming)[4][5]
DMSO15 mg/mL[19]
DMF30 mg/mL[19]
Water< 0.1 mg/mL (insoluble)[14]

Note: Several suppliers emphasize that moisture-absorbing DMSO reduces solubility, and fresh DMSO should be used for optimal results.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the required volume of fresh, anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex the solution gently until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.[4][5]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, date, and storage temperature.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualizations

CY09_Pathway This compound Inhibition of NLRP3 Inflammasome Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin, ATP) cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B Pro-IL-1β NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β pro_IL1B->IL1B Activation_Signal Activation Signal NLRP3_inactive Inactive NLRP3 Activation_Signal->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis CY09 This compound CY09->NLRP3_active Inhibits ATPase Activity

Caption: this compound directly inhibits NLRP3 ATPase activity, preventing inflammasome assembly.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent or Weak Experimental Results Check_Solution Check this compound Solution Preparation Start->Check_Solution DMSO_Fresh Was fresh, anhydrous DMSO used? Check_Solution->DMSO_Fresh Step 1 Dissolved Did this compound fully dissolve? DMSO_Fresh->Dissolved Yes New_Solution Prepare a fresh this compound solution DMSO_Fresh->New_Solution No Storage Was the stock solution stored correctly? Dissolved->Storage Yes Dissolved->New_Solution No Storage->New_Solution No Re_Run Re-run Experiment Storage->Re_Run Yes New_Solution->Re_Run Problem_Solved Problem Resolved Re_Run->Problem_Solved Successful Other_Factors Investigate other experimental factors (e.g., cell passage, reagent quality) Re_Run->Other_Factors Still Inconsistent

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Addressing variability in CY-09 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using CY-09, a selective and direct inhibitor of the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein. This binding action inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex. Consequently, this compound suppresses the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a dose-dependent inhibitory effect on NLRP3 inflammasome activation has been observed in the range of 1 to 10 µM in LPS-primed bone marrow-derived macrophages (BMDMs).[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in DMSO. The stock solution can be stored at -20°C for one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: Does this compound have any known off-target effects?

A4: this compound has been shown to be a specific inhibitor of the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[2] Studies have also evaluated its effect on major cytochrome P450 enzymes, indicating a low risk of drug-drug interactions.[3] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system. A counter-screening assay against a different inflammasome, like NLRC4, can help eliminate common downstream pathway inhibitors.[4]

Troubleshooting Guides

Issue 1: High Variability in IL-1β Secretion Measured by ELISA

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Cell Health or Density Ensure consistent cell seeding density across all wells. Monitor cell viability and morphology before and after treatment. Cells respond to drugs differently depending on their rate of growth and density.[5]
Variability in Priming and Activation Steps Standardize the concentration and incubation time for the priming signal (e.g., LPS) and the activation signal (e.g., Nigericin, ATP). Ensure thorough washing after priming to remove residual LPS.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and compound dispensing.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Reagent Quality and Stability Use fresh, high-quality reagents. Ensure the stability of this compound in your culture medium over the course of the experiment. Daily changes of media with a fresh drug could be beneficial for longer incubation periods.[5]
ELISA Performance Follow the ELISA kit manufacturer's instructions carefully. Ensure proper washing steps and incubation times. Run standards and controls on every plate to monitor assay performance.
Issue 2: Inconsistent Inhibition of Caspase-1 Activation

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal this compound Concentration Perform a detailed dose-response curve to determine the IC50 of this compound in your specific cell type and with your chosen stimulus.
Timing of this compound Treatment The timing of inhibitor addition is critical. Typically, this compound should be added after the priming step but before the addition of the NLRP3 activator.[6] Optimize the pre-incubation time with this compound.
Cell Permeability Issues While this compound is cell-permeable, ensure that the chosen cell line and culture conditions do not impede its uptake.
Assay Sensitivity Use a sensitive and validated caspase-1 activity assay. Fluorometric or luminometric assays are generally more sensitive than colorimetric ones.[7][8]
Non-canonical Inflammasome Activation Ensure your experimental conditions specifically induce the canonical NLRP3 inflammasome pathway, as this compound's primary target is this pathway.[1]
Issue 3: Difficulty Visualizing ASC Specks or Inconsistent Quantification

Possible Causes & Solutions:

CauseTroubleshooting Steps
Low Frequency of Speck Formation Optimize the priming and activation conditions to ensure robust inflammasome activation. Ensure the chosen cell line is suitable for ASC speck visualization; THP-1 cells are a commonly used model.[9]
Antibody Quality for Immunofluorescence Use a validated antibody specific for ASC. The choice of antibody is critical for reliable detection.[9]
Fixation and Permeabilization Issues Optimize fixation and permeabilization protocols to preserve the structure of ASC specks while allowing antibody access.
Microscopy and Imaging Settings Use a high-resolution confocal microscope. Standardize imaging parameters (e.g., laser power, gain, pinhole size) across all samples.
Subjectivity in Manual Quantification Utilize automated image analysis software to quantify the number and size of ASC specks for more objective and reproducible results.
Transient Nature of Specks Consider live-cell imaging to capture the dynamics of ASC speck formation, as they can be transient.
Issue 4: Unexpected Results in Western Blotting for NLRP3 Pathway Components

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Antibody Specificity Use antibodies validated for the specific application (Western blotting) and target protein (e.g., NLRP3, Caspase-1 p20). Be aware that some commercially available anti-NLRP3 antibodies have shown a lack of specificity.[10][11]
Low Protein Expression NLRP3 expression is often low in resting cells and requires priming (e.g., with LPS) to be upregulated.[12] Ensure adequate protein loading for detection.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of target proteins. Keep samples on ice throughout the procedure.[12]
Inefficient Protein Transfer For large proteins like NLRP3 (~118 kDa), optimize the transfer conditions. Adding a low concentration of SDS (e.g., 0.05-0.1%) to the transfer buffer can improve the transfer efficiency of high molecular weight proteins.[12]
Incorrect Gel Percentage Use a lower percentage acrylamide gel (e.g., 8%) for better resolution of high molecular weight proteins like NLRP3.[12]
Detection of Cleaved Fragments For detecting cleaved caspase-1 (p20), it is often necessary to precipitate proteins from the cell culture supernatant as the cleaved and active form is secreted.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in BMDMs
  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

  • Activation: Add the NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, to each well and incubate for 1 hour.

  • Sample Collection: Carefully collect the cell culture supernatant for downstream analysis.

  • Analysis: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions. Analyze caspase-1 activity in the supernatant using a specific activity assay.

Protocol 2: ASC Speck Visualization by Immunofluorescence
  • Cell Culture and Treatment: Seed THP-1 monocytes onto glass coverslips in a 24-well plate and differentiate them with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) for 24-48 hours. Prime the differentiated macrophages with LPS (1 µg/mL) for 4 hours. Treat with this compound or vehicle for 1 hour, followed by stimulation with an NLRP3 activator (e.g., 5 µM Nigericin) for 1 hour.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a validated primary antibody against ASC diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. ASC specks will appear as a single, bright perinuclear focus in activated cells.

Visualizations

CY09_Mechanism_of_Action cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin, ATP) Pro-IL-1β Pro-IL-1β IL-1β Mature IL-1β NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase activity Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 Caspase-1->IL-1β Cleavage This compound This compound This compound->NLRP3_active Inhibits ATPase Activity

Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome pathway.

Troubleshooting_Workflow Start Variable Experimental Results Check_Reagents Check Reagent Quality and Preparation (this compound, LPS, etc.) Start->Check_Reagents Check_Cells Verify Cell Health, Density, and Passage Number Start->Check_Cells Review_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Review_Protocol Data_Analysis Re-evaluate Data Analysis Methods Check_Reagents->Data_Analysis No Issue Optimize_Reagents Prepare Fresh Reagents Check_Reagents->Optimize_Reagents Issue Found Check_Cells->Data_Analysis No Issue Optimize_Cells Standardize Cell Culture Check_Cells->Optimize_Cells Issue Found Review_Protocol->Data_Analysis No Issue Optimize_Protocol Refine Protocol Steps Review_Protocol->Optimize_Protocol Issue Found Consistent_Results Consistent Results Data_Analysis->Consistent_Results Variability Resolved Optimize_Reagents->Data_Analysis Optimize_Cells->Data_Analysis Optimize_Protocol->Data_Analysis

References

Best practices for storing and handling CY-09 powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This guide provides best practices for storing and handling this compound powder and solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1][3][4] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3][5] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines like IL-1β.[1][3][4]

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1] Ensure the container is tightly sealed to protect it from moisture and light.[6][7][8]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[1][2][9] It is recommended to use newly opened or anhydrous DMSO to prepare stock solutions, as the compound's solubility can be significantly impacted by moisture.[1][2] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is this compound specific to the NLRP3 inflammasome?

A4: Yes, this compound has been shown to be a specific inhibitor of the NLRP3 inflammasome. Studies have indicated that it does not affect the activation of other inflammasomes, such as AIM2 and NLRC4.[3] Additionally, it does not interfere with the LPS-induced priming step in NLRP3 activation.[1]

Data Presentation

This compound Powder Storage Recommendations
Storage TemperatureDuration
-20°C3 years
4°C2 years

Data sourced from MedchemExpress.[1]

This compound Stock Solution Stability (in DMSO)
Storage TemperatureDuration
-80°C6 months
-20°C1 month

Data sourced from MedchemExpress.[1]

Solubility of this compound
SolventMaximum Concentration
DMSO≥ 150 mg/mL
H₂O< 0.1 mg/mL (insoluble)

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 423.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound powder in 236.17 µL of anhydrous DMSO.[1]

  • Vortex the solution gently until the powder is completely dissolved. Gentle warming can be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing The solubility limit has been exceeded, or the solvent has absorbed moisture.Warm the solution gently at 37°C and vortex to redissolve the precipitate. Ensure that you are using anhydrous DMSO for solution preparation as this compound's solubility is sensitive to moisture.[1][2] Consider preparing a more dilute stock solution if the issue persists.
Inconsistent or no inhibitory effect in experiments 1. Improper storage leading to degradation of the compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the assay.1. Ensure the powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][6] 2. Always aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1] 3. Verify the dilution calculations and ensure the final concentration of this compound in your experiment is within the effective range (typically 1-10 µM for in vitro assays).[1]
Difficulty dissolving this compound powder in DMSO The DMSO used may have absorbed moisture, reducing its solvating capacity.Use a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.[1][2]

Visualizations

CY09_Mechanism_of_Action This compound Mechanism of Action PAMPs_DAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal Priming Priming Signal (e.g., LPS) NFkB NF-κB Activation Priming->NFkB pro_IL1B Pro-IL-1β Transcription NFkB->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage CY09 This compound CY09->NLRP3_active Inhibits ATPase Activity

Caption: this compound directly inhibits NLRP3 ATPase activity, preventing inflammasome assembly.

CY09_Handling_Workflow This compound Powder and Solution Handling Workflow start Start receive Receive this compound Powder start->receive store_powder Store Powder (-20°C or 4°C) receive->store_powder equilibrate Equilibrate to Room Temp store_powder->equilibrate prepare_solution Prepare Stock Solution (Anhydrous DMSO) equilibrate->prepare_solution aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Solution (-80°C or -20°C) aliquot->store_solution use_in_assay Use in Experiment store_solution->use_in_assay end End use_in_assay->end

Caption: Recommended workflow for handling and storing this compound powder and solutions.

Troubleshooting_Logic Troubleshooting Inconsistent Results with this compound start Inconsistent/No Activity check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_thaw Repeated Freeze-Thaw Cycles? check_storage->check_thaw No improper_storage Root Cause: Degradation Action: Use new vial check_storage->improper_storage Yes check_conc Verify Final Concentration check_thaw->check_conc No multiple_thaws Root Cause: Degradation Action: Use new aliquot check_thaw->multiple_thaws Yes conc_error Root Cause: Dosing Error Action: Recalculate dilutions check_conc->conc_error Yes success Problem Resolved check_conc->success No

Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Comparing the efficacy of CY-09 and MCC950 in NLRP3 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of CY-09 and MCC950 for NLRP3 Inflammasome Inhibition

In the landscape of inflammatory disease research, the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a critical driver of pathology in a wide array of conditions, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases. The search for potent and specific inhibitors of this pathway has led to the development of several small molecules, with this compound and MCC950 being two of the most prominent and well-characterized examples. This guide provides a detailed, data-driven comparison of their efficacy, mechanism of action, and pharmacokinetic profiles to aid researchers and drug developers in their selection and application.

Mechanism of Action: Targeting the Engine of the Inflammasome

Both this compound and MCC950 directly target the NLRP3 protein, but they do so by binding to different sites within the central NACHT domain, which possesses essential ATPase activity for inflammasome assembly and activation.

This compound directly binds to the ATP-binding motif, also known as the Walker A motif, within the NACHT domain. This interaction competitively inhibits the binding of ATP, thereby preventing the ATPase activity of NLRP3. The inhibition of ATP hydrolysis ultimately suppresses the downstream oligomerization of NLRP3 and the assembly of the complete inflammasome complex.

MCC950 , on the other hand, directly interacts with the Walker B motif of the NACHT domain. This binding allosterically blocks ATP hydrolysis, locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation and subsequent inflammasome formation.

NLRP3 Inflammasome Activation Pathway and Inhibition cluster_upstream Upstream Signals cluster_nlrp3 NLRP3 Activation cluster_downstream Downstream Events PAMPs/DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs/DAMPs->NLRP3_inactive Activate K+ Efflux K+ Efflux K+ Efflux->NLRP3_inactive Cl- Efflux Cl- Efflux Cl- Efflux->NLRP3_inactive NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active ATPase Activity NACHT NACHT Domain (ATPase) ASC ASC Recruitment & Oligomerization NLRP3_active->ASC WalkerA Walker A (ATP Binding) NACHT->WalkerA contains WalkerB Walker B (ATP Hydrolysis) NACHT->WalkerB contains Casp1_pro Pro-Caspase-1 ASC->Casp1_pro Recruits Casp1_active Active Caspase-1 Casp1_pro->Casp1_active Cleavage IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro Cleaves Pyroptosis Pyroptosis Casp1_active->Pyroptosis IL1b_active Mature IL-1β (Secretion) IL1b_pro->IL1b_active CY09 This compound CY09->WalkerA Binds & Inhibits MCC950 MCC950 MCC950->WalkerB Binds & Inhibits

Caption: Inhibition points of this compound and MCC950 in the NLRP3 pathway.

Comparative Efficacy: In Vitro Studies

Both compounds exhibit potent, dose-dependent inhibition of NLRP3 inflammasome activation in various immune cell types, including bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), and THP-1 monocytic cells.

ParameterThis compoundMCC950Reference
Cell Type Mouse BMDMsMouse BMDMs
Activator Nigericin, ATP, MSUNigericin, ATP
IC₅₀ ~6 µM (IL-1β release)7.5 nM (ASC oligomerization)
Cell Type Human PBMCsHuman PBMCs
Activator NigericinATP
Effect Dose-dependent inhibition of IL-1β and Caspase-1Dose-dependent inhibition of IL-1β
Cell Type Human THP-1 cellsHuman THP-1 cells
Activator NigericinLPS + Nigericin
Effect Efficiently inhibits inflammasome activationIC₅₀ of 0.2 µM (pyroptosis)

Specificity Profile

A crucial aspect of a therapeutic inhibitor is its specificity. Both this compound and MCC950 demonstrate high selectivity for the NLRP3 inflammasome.

  • This compound: Specifically blocks NLRP3 activation without affecting AIM2 or NLRC4 inflammasomes. It also does not interfere with the upstream LPS-priming step, including TNF-α production or NLRP3 expression.

  • MCC950: Similarly, MCC950 potently inhibits both canonical and non-canonical NLRP3 activation while having no effect on AIM2, NLRC4, or NLRP1 inflammasomes.

Off-Target Considerations

While both inhibitors are highly specific for NLRP3, some off-target activities have been investigated.

  • This compound: It is an analog of the cystic fibrosis transmembrane conductance regulator (CFTR) channel inhibitor C172, but it has been shown to lack CFTR-inhibitory activity.

  • MCC950: Studies have identified carbonic anhydrase 2 (CA2) as a potential off-target of MCC950. While MCC950 was halted in Phase II clinical trials, potentially due to off-target effects at high doses, its derivatives continue to be investigated.

Comparative Efficacy: In Vivo Animal Models

The therapeutic potential of these inhibitors has been validated in numerous animal models of NLRP3-driven diseases. Both compounds have shown remarkable efficacy in alleviating disease pathology.

Disease ModelCompoundSpeciesAdministrationKey FindingsReference
CAPS This compoundMouseOralPrevents neonatal lethality, reduces systemic inflammation.
CAPS MCC950MouseSubcutaneousRescues neonatal lethality.
Type 2 Diabetes This compoundMouseOralReverses metabolic disorders, improves insulin resistance.
Diabetic Encephalopathy MCC950MouseIntraperitonealAmeliorates cognitive dysfunction and anxiety-like behaviors.
Gout (MSU-induced peritonitis) This compoundMouseIntraperitonealSuppressed IL-1β production and neutrophil influx, comparable to MCC950.
Gout (MSU-induced peritonitis) MCC950MouseIntraperitonealReduced IL-1β production and inflammation.
Experimental Autoimmune Encephalomyelitis (EAE) MCC950MouseSubcutaneousAttenuates disease severity.
Inflammatory Pain This compoundMouseN/ARelieves inflammatory hyperalgesia by inhibiting NLRP3 and TRPA1 activation.

Pharmacokinetic Properties

A favorable pharmacokinetic profile is essential for clinical translation. This compound has been characterized with good oral bioavailability and metabolic stability.

ParameterThis compoundMCC950Reference
Species MouseMouse, Human
Half-life (t₁/₂) (Mouse) 2.4 hours>70% remaining after 60 min (microsomes)
Oral Bioavailability (Mouse) 72%N/A
Metabolic Stability (Microsomes) Favorable (t₁/₂ > 145 min in human and mouse)Good stability in human and mouse liver microsomes.
hERG Inhibition No activity at 10 µMN/A
CYP450 Inhibition Low risk of drug-drug interaction.Tested for drug-drug interaction potential.

Experimental Protocols and Methodologies

In Vitro NLRP3 Inflammasome Activation
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are differentiated from mouse bone marrow for 7 days. Human PBMCs are isolated from whole blood using density gradient centrifugation. THP-1 cells are cultured and differentiated into macrophages using PMA.

  • Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 50 ng/mL for 3 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound, MCC950, or vehicle control for 30-60 minutes.

  • Activation (Signal 2): The NLRP3 inflammasome is activated with a specific stimulus, such as Nigericin (10 µM), ATP (2.5 mM), or monosodium urate (MSU) crystals (150 µg/mL).

  • Analysis: Culture supernatants are collected to measure secreted IL-1β and IL-18 by ELISA. Cell lysates and supernatants are analyzed by Western blot for cleaved Caspase-1 (p20) and mature IL-1β. ASC oligomerization is assessed by cross-linking ASC in cell lysates followed by Western blot.

General Workflow for In Vitro Inhibitor Testing cluster_analysis 6. Downstream Analysis A 1. Isolate/Culture Immune Cells (e.g., BMDMs, PBMCs) B 2. Prime with LPS (Signal 1) (Upregulates Pro-IL-1β, NLRP3) A->B C 3. Pre-treat with Inhibitor (this compound, MCC950, or Vehicle) B->C D 4. Activate with NLRP3 Stimulus (Signal 2) (e.g., Nigericin, ATP, MSU) C->D E 5. Collect Supernatants & Lysates D->E ELISA ELISA for IL-1β E->ELISA WB Western Blot for Cleaved Caspase-1 E->WB ASC ASC Oligomerization Assay E->ASC

Caption: Workflow for testing NLRP3 inhibitors in vitro.
In Vivo Model: MSU-Induced Peritonitis

  • Animals: C57BL/6J mice are used.

  • Inhibitor Administration: Mice are treated with this compound, MCC950 (e.g., 40 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after inhibitor treatment, mice are injected i.p. with MSU crystals (e.g., 1 mg in saline) to induce peritonitis.

  • Sample Collection: Several hours post-MSU injection, peritoneal lavage fluid is collected. Blood samples may also be taken.

  • Analysis: The peritoneal lavage fluid is analyzed for IL-1β levels by ELISA and for neutrophil influx by flow cytometry or cell counting.

Conclusion

Both this compound and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome, representing valuable tools for research and promising candidates for therapeutic development.

  • This compound distinguishes itself with a well-defined binding site on the Walker A motif and demonstrated favorable oral bioavailability and pharmacokinetic properties in mouse models.

  • MCC950 is an exceptionally potent inhibitor that binds to the Walker B motif and has been extensively validated in a wider range of preclinical disease models.

The choice between these two inhibitors may depend on the specific experimental context, such as the desired route of administration or the need for a compound with a different off-target profile. The robust body of evidence for both molecules confirms that direct pharmacological inhibition of NLRP3 is a viable and effective strategy for combating a host of inflammatory diseases.

A Head-to-Head Comparison of CY-09 and BAY 11-7082 for Targeting the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a significant therapeutic target for a host of inflammatory diseases. This guide provides a detailed comparison of two prominent inhibitors, CY-09 and BAY 11-7082, offering insights into their mechanisms of action, specificity, and supporting experimental data to inform strategic research and development decisions.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of conditions, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases. Consequently, the development of specific NLRP3 inhibitors is of paramount interest. This guide focuses on a comparative analysis of this compound, a direct and selective NLRP3 inhibitor, and BAY 11-7082, an inhibitor with a dual mechanism of action targeting both the NF-κB pathway and the NLRP3 inflammasome.

Mechanism of Action and Specificity

This compound is a potent and highly selective inhibitor that directly targets the NLRP3 protein. It functions by binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3.[1][2][3] This interaction competitively inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] A key advantage of this compound is its high specificity for NLRP3, showing no significant inhibitory activity against other inflammasomes such as AIM2 or NLRC4, nor does it affect the upstream NF-κB priming pathway.[4][5]

In contrast, BAY 11-7082 was initially identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway by irreversibly inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][6] Subsequent research revealed that BAY 11-7082 also directly inhibits the NLRP3 inflammasome.[6] Its mechanism of NLRP3 inhibition is thought to involve the alkylation of cysteine residues within the ATPase domain of NLRP3, which in turn blocks its activity.[6] While it demonstrates selectivity for the NLRP3 inflammasome over the NLRP1 and NLRC4 inflammasomes, its broad anti-inflammatory effects via NF-κB inhibition make it a less specific tool for studying the direct consequences of NLRP3 inhibition compared to this compound.[4][6]

Quantitative Data Summary

ParameterThis compoundBAY 11-7082Reference
Target NLRP3 NACHT Domain (ATP-binding motif)IKKβ (NF-κB pathway) & NLRP3 ATPase domain[1][2][3],[6]
Mechanism Direct, competitive inhibition of ATPase activityIrreversible inhibition of IκBα phosphorylation & Alkylation of cysteine residues in NLRP3[1][2],[6]
Binding Affinity (Kd) ~500 nM (for NLRP3)Not Reported[7]
NLRP3 Inhibition Dose-dependent inhibition of IL-1β secretion (1-10 µM)Dose-dependent inhibition of NLRP3-dependent ATPase activity (5-20 µM)
Selectivity Specific for NLRP3 over AIM2 and NLRC4 inflammasomes; No effect on NF-κB primingSelective for NLRP3 over NLRP1 and NLRC4 inflammasomes; Potent inhibitor of the NF-κB pathway[5],[6]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibitor Targets.

Experimental_Workflows cluster_asc ASC Oligomerization Assay Workflow cluster_il1b IL-1β Secretion Assay (ELISA) Workflow start_asc 1. Prime Macrophages (e.g., with LPS) treat_asc 2. Treat with Inhibitor (this compound or BAY 11-7082) start_asc->treat_asc stim_asc 3. Stimulate with NLRP3 Activator (e.g., Nigericin) treat_asc->stim_asc lyse_asc 4. Lyse Cells and Cross-link Proteins stim_asc->lyse_asc sds_page 5. SDS-PAGE and Western Blot for ASC lyse_asc->sds_page detect_asc 6. Detect ASC Monomers and Oligomers sds_page->detect_asc start_il1b 1. Prime Macrophages (e.g., with LPS) treat_il1b 2. Treat with Inhibitor (this compound or BAY 11-7082) start_il1b->treat_il1b stim_il1b 3. Stimulate with NLRP3 Activator (e.g., ATP) treat_il1b->stim_il1b collect_sup 4. Collect Cell Supernatant stim_il1b->collect_sup elisa 5. Perform IL-1β ELISA collect_sup->elisa quantify_il1b 6. Quantify IL-1β Concentration elisa->quantify_il1b

Caption: Key Experimental Assay Workflows.

Detailed Experimental Protocols

NLRP3 ATPase Activity Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the NLRP3 protein, a key function for its activation.

Materials:

  • Purified recombinant NLRP3 protein

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.5)

  • Malachite green-based phosphate detection kit

  • This compound and BAY 11-7082

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified NLRP3 protein in a 96-well plate.

  • Add varying concentrations of this compound or BAY 11-7082 to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to NLRP3.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based phosphate detection kit, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of ATPase activity inhibition for each inhibitor concentration compared to the vehicle control.

ASC Oligomerization Assay

This Western blot-based assay is used to visualize the formation of ASC oligomers, a hallmark of inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (lipopolysaccharide)

  • NLRP3 activator (e.g., nigericin or ATP)

  • This compound and BAY 11-7082

  • Cell lysis buffer

  • Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-ASC antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed macrophages in a multi-well plate and prime with LPS (e.g., 1 µg/mL for 4 hours).

  • Treat the cells with desired concentrations of this compound or BAY 11-7082 for 1 hour.

  • Stimulate the cells with an NLRP3 activator (e.g., 10 µM nigericin for 1 hour).

  • Wash the cells with cold PBS and lyse them.

  • Cross-link the proteins in the cell lysate by adding DSS and incubating at room temperature.

  • Quench the cross-linking reaction.

  • Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against ASC.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the ASC bands (monomers and oligomers) using a chemiluminescent substrate and an imaging system. A reduction in the high-molecular-weight oligomer bands in the presence of the inhibitor indicates successful inhibition.

IL-1β Secretion Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream consequence of NLRP3 inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS

  • NLRP3 activator (e.g., ATP or nigericin)

  • This compound and BAY 11-7082

  • Commercial IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Seed macrophages in a 96-well plate and prime with LPS (e.g., 1 µg/mL for 4 hours).

  • Treat the cells with various concentrations of this compound or BAY 11-7082 for 1 hour.

  • Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes).

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody for IL-1β.

    • Adding the cell supernatants and standards to the wells.

    • Incubating to allow IL-1β to bind to the capture antibody.

    • Washing the plate and adding a biotinylated detection antibody.

    • Incubating and then washing away the unbound detection antibody.

    • Adding streptavidin-HRP and incubating.

    • Washing and adding a colorimetric substrate.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Conclusion

Both this compound and BAY 11-7082 are valuable tools for researchers studying the NLRP3 inflammasome. This compound offers high specificity as a direct inhibitor of NLRP3, making it an ideal choice for elucidating the precise roles of the NLRP3 inflammasome in various pathological processes without the confounding effects of NF-κB inhibition. Its direct binding to the ATP-binding site of NLRP3 provides a clear mechanism of action.

BAY 11-7082, while also demonstrating direct inhibitory effects on the NLRP3 inflammasome, possesses a broader anti-inflammatory profile due to its potent inhibition of the NF-κB pathway. This dual activity can be advantageous in therapeutic contexts where targeting both the priming and activation steps of the inflammasome is desirable. However, for mechanistic studies aimed at isolating the function of the NLRP3 inflammasome, the off-target effects on NF-κB should be carefully considered.

The choice between this compound and BAY 11-7082 will ultimately depend on the specific research question. For studies requiring precise and selective inhibition of the NLRP3 inflammasome, this compound is the superior tool. For broader anti-inflammatory investigations or potential therapeutic applications where targeting both NF-κB and NLRP3 is beneficial, BAY 11-7082 remains a relevant compound. The provided experimental protocols offer a robust framework for evaluating the efficacy of these and other inhibitors in a laboratory setting.

References

CY-09: A Comparative Analysis of a Next-Generation NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors aimed at modulating its activity. Among these, CY-09 has shown significant promise. This guide provides an objective comparison of this compound with other notable NLRP3 inhibitors—MCC950, Dapansutrile, and Inzomelid—supported by available experimental data.

Mechanism of Action: A Tale of Two Motifs and ATPase Inhibition

The primary mechanism of NLRP3 inflammasome activation involves a two-step process: priming and activation. Upon activation, the NLRP3 protein oligomerizes, recruits the ASC adaptor protein, and activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The inhibitors discussed here primarily target the activation step by interacting with the central NACHT domain of the NLRP3 protein, which possesses essential ATPase activity.

This compound distinguishes itself by directly binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3.[1][2] This interaction competitively inhibits the binding of ATP, thereby suppressing the ATPase activity necessary for NLRP3 oligomerization and subsequent inflammasome assembly.[1][3]

MCC950 , a widely studied NLRP3 inhibitor, also directly targets the NACHT domain. However, its binding site is the Walker B motif.[4][5][6] By interacting with this site, MCC950 is thought to lock NLRP3 in an inactive conformation, preventing the conformational changes required for its activation and blocking ATP hydrolysis.[4][7]

Dapansutrile (OLT1177) functions by inhibiting the ATPase activity of NLRP3, which in turn blocks the interaction between NLRP3 and the ASC adaptor protein, a critical step for inflammasome assembly.[8][9][10]

Inzomelid , a brain-penetrant inhibitor, is also known to be a potent and selective NLRP3 inhibitor, though specific details of its binding site and mechanism are less publicly available.[11][12]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies are limited, and data are often generated in different experimental systems.

Inhibitor Target IC50 (NLRP3 Inhibition) Cell Type Reference(s)
This compound NLRP3 (Walker A motif)~6 µM (for IL-1β release)Mouse Bone Marrow-Derived Macrophages (BMDMs)[8]
MCC950 NLRP3 (Walker B motif)7.5 nM (for pyroptosis)Mouse Bone Marrow-Derived Macrophages (BMDMs)[13]
Dapansutrile NLRP3 ATPase1 nM (for IL-1β and IL-18 release)J774 Macrophages[8]
Inzomelid NLRP3Not publicly available-

Pharmacokinetic Properties

A key differentiator for NLRP3 inhibitors is their pharmacokinetic profile, which dictates their potential therapeutic applications.

Inhibitor Oral Bioavailability Key Pharmacokinetic Features Reference(s)
This compound 72% (mice)Favorable stability in human and mouse liver microsomes.[1]
MCC950 68% (mice)Widely used in preclinical in vivo studies.[14][15]
Dapansutrile Good oral bioavailability in humansLong half-life (~24 hours) in humans.[16][17]
Inzomelid Orally availableBrain-penetrant.[11][12][18]

Specificity and Selectivity

An ideal NLRP3 inhibitor should demonstrate high selectivity for the NLRP3 inflammasome over other inflammasomes and signaling pathways to minimize off-target effects.

Inhibitor Selectivity Profile Reference(s)
This compound Specific for NLRP3; no effect on AIM2 or NLRC4 inflammasomes. Does not inhibit ATPase activity of NLRC4, NLRP1, NOD2, or RIG-I.[1]
MCC950 Specific for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes.[14]
Dapansutrile Selective for the NLRP3 inflammasome; no effect on AIM2 or NLRC4 inflammasomes.[10][16]
Inzomelid Described as a selective NLRP3 inhibitor.[12][19]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a typical experimental workflow for evaluating inhibitor efficacy.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Stimuli (e.g., ATP, Nigericin, MSU) Efflux K+ Efflux Stimuli->Efflux NLRP3_active Active NLRP3 (Oligomerization) Efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow In Vitro NLRP3 Inhibitor Efficacy Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis Macrophages Isolate & Culture Macrophages (e.g., BMDMs, THP-1) Priming Prime with LPS (Signal 1) Macrophages->Priming Inhibitor Add NLRP3 Inhibitor (e.g., this compound) Priming->Inhibitor Activation Stimulate with Activator (e.g., Nigericin, ATP, MSU) (Signal 2) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Collect Cell Lysate Activation->Cell_Lysate ELISA ELISA for IL-1β/IL-18 Supernatant->ELISA LDH_Assay LDH Assay for Pyroptosis Supernatant->LDH_Assay Western_Blot Western Blot for Caspase-1 Cleavage Cell_Lysate->Western_Blot

Caption: A typical experimental workflow to assess NLRP3 inhibitor efficacy in vitro.

Key Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol is adapted from methodologies used to evaluate NLRP3 inhibitor activity in macrophages.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from mouse bone marrow and plated in 12-well plates. Alternatively, human THP-1 monocytes can be differentiated into macrophages using PMA.

  • Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 50 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: The cells are pre-treated with varying concentrations of the NLRP3 inhibitor (e.g., this compound at 1, 5, 10 µM) or vehicle control for 30-60 minutes.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as Nigericin (10 µM), ATP (2.5 mM), or monosodium urate (MSU) crystals (150 µg/mL) for a specified duration (e.g., 30 minutes to 4 hours).

  • Sample Collection: The cell culture supernatants are collected to measure secreted cytokines and LDH. The cells are lysed to analyze intracellular protein levels.

  • Analysis:

    • ELISA: IL-1β and IL-18 levels in the supernatant are quantified by ELISA.

    • Western Blot: Cell lysates and precipitated supernatants are analyzed by Western blot to detect cleaved caspase-1 (p20 subunit) and pro-caspase-1.

    • LDH Assay: Lactate dehydrogenase (LDH) release into the supernatant is measured as an indicator of pyroptosis-induced cell death.

In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model

This model is commonly used to assess the in vivo efficacy of anti-inflammatory compounds targeting the NLRP3 inflammasome.

  • Animal Model: C57BL/6J mice are typically used.

  • Inhibitor Administration: Mice are pre-treated with the NLRP3 inhibitor (e.g., this compound at 40 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral administration.

  • Induction of Peritonitis: A sterile inflammatory response is induced by i.p. injection of MSU crystals (e.g., 1 mg per mouse).

  • Sample Collection: After a set time (e.g., 6-8 hours), the peritoneal cavity is lavaged with PBS to collect peritoneal cells and fluid. Blood samples may also be collected.

  • Analysis:

    • Cell Counting and Flow Cytometry: Peritoneal lavage fluid is analyzed for total cell counts and the recruitment of neutrophils (e.g., Ly6G+ cells) by flow cytometry.

    • ELISA: IL-1β levels in the peritoneal lavage fluid and serum are quantified by ELISA.

Advantages of this compound

Based on the available data, this compound presents several key advantages:

  • Direct and Specific Target Engagement: this compound directly binds to the ATP-binding site (Walker A motif) of NLRP3, providing a clear mechanism of action.[1][2] Its specificity for NLRP3 over other inflammasomes and related signaling molecules minimizes the potential for off-target effects.[1]

  • Favorable Pharmacokinetics: this compound exhibits good oral bioavailability in preclinical models, a crucial attribute for the development of patient-friendly therapeutics.[1][20] Its stability in liver microsomes suggests a lower potential for rapid metabolic clearance.[20]

  • Broad Therapeutic Potential: this compound has demonstrated efficacy in various preclinical models of NLRP3-driven diseases, including CAPS, type 2 diabetes, gout, and diabetic nephropathy.[1][21][22][23] This suggests its potential applicability across a range of inflammatory conditions.

  • Inhibition of a Key Functional Domain: By targeting the ATPase activity of the NACHT domain, this compound inhibits a fundamental step required for NLRP3 activation, making it a potent inhibitor of inflammasome assembly and function.[1][3]

References

A Head-to-Head Comparison of CY-09 and Other NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of small molecule inhibitors targeting this pathway. Among these, CY-09 has emerged as a potent and specific inhibitor of the NLRP3 inflammasome. This guide provides an objective, data-driven comparison of this compound with other notable NLRP3 inhibitors, including the well-characterized MCC950 and the clinical-stage Dapansutrile (also known as OLT1177).

Quantitative Comparison of NLRP3 Inflammasome Inhibitors

The following table summarizes key quantitative data for this compound, MCC950, and Dapansutrile, offering a side-by-side comparison of their potency and pharmacokinetic properties.

ParameterThis compoundMCC950Dapansutrile (OLT1177)
Target Direct NLRP3 inhibitorDirect NLRP3 inhibitorSelective NLRP3 inflammasome inhibitor
Mechanism of Action Binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity.[1][2]Binds to the Walker B motif within the NLRP3 NACHT domain, locking it in an inactive conformation and preventing ATP hydrolysis.[1][3][4]Inhibits NLRP3 inflammasome assembly and activation, preventing the release of mature IL-1β.[5][6][7]
IC50 (in vitro) ~6 µM (in mouse BMDMs)~7.5 nM (in mouse BMDMs); ~8.1 nM (in human MDMs)Data not available for direct comparison with this compound in the same assay.
Oral Bioavailability 72% (in mice)[8][9]68% (in mice)[10][11]Good oral bioavailability in humans.[5][6]
Half-life 2.4 hours (in mice)[8][9]~3 hours (in mice)~24 hours (in humans)[6]
Clinical Development PreclinicalPhase II clinical trials were initiated but development was halted due to liver enzyme elevation.[12]Phase II clinical trials completed for conditions like gout flares.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize and compare NLRP3 inflammasome inhibitors.

NLRP3 Inflammasome Activation in Macrophages

This protocol describes the in vitro activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs), a common cellular model for studying inflammasome biology.

1. Cell Culture and Priming:

  • Isolate bone marrow cells from mice and differentiate them into macrophages (BMDMs) using M-CSF.
  • Seed BMDMs in 12-well plates at a density of 0.5 x 10^6 cells per well and culture for 24 hours.
  • Prime the cells by treating them with Lipopolysaccharide (LPS) at a concentration of 0.25 µg/mL for 3 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[15]

2. Inhibitor Treatment:

  • Pre-incubate the primed BMDMs with varying concentrations of the inflammasome inhibitors (e.g., this compound, MCC950) for 30-60 minutes.

3. NLRP3 Activation:

  • Induce NLRP3 inflammasome activation by adding a second signal, such as:
  • ATP (2.5 mM) for 30 minutes.[9]
  • Nigericin (5-10 µM) for 30-45 minutes.[9][15]
  • Monosodium urate (MSU) crystals (150 µg/mL) for 4 hours.[9]

4. Sample Collection:

  • Collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).
  • Lyse the cells to prepare protein extracts for Western blot analysis (e.g., caspase-1 cleavage).

Caspase-1 Activity Assay

This assay quantifies the activity of caspase-1, a key enzyme activated by the inflammasome complex, which is responsible for the cleavage of pro-IL-1β.

1. Sample Preparation:

  • Following inflammasome activation and inhibitor treatment as described above, collect the cell culture supernatants or prepare cell lysates.

2. Assay Procedure (using a fluorogenic substrate):

  • A common method involves the use of a specific caspase-1 substrate, such as Z-WEHD-aminoluciferin, which releases a measurable luminescent signal upon cleavage by active caspase-1.[3]
  • Transfer 150 µl of the supernatant to a white 96-well plate.
  • Add 150 µl of a commercial caspase-1 reagent (e.g., Caspase-Glo® 1).
  • To ensure specificity, run parallel reactions with the addition of a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[16]
  • Incubate the plate at room temperature for 1 hour to allow the signal to stabilize.
  • Measure the luminescence using a plate reader.

IL-1β ELISA (Enzyme-Linked Immunosorbent Assay)

This is a quantitative immunoassay to measure the concentration of mature IL-1β secreted into the cell culture supernatant.

1. Plate Preparation:

  • Use a 96-well plate pre-coated with a capture antibody specific for human or mouse IL-1β.

2. Sample and Standard Incubation:

  • Add standards of known IL-1β concentrations and the collected cell culture supernatants to the wells.
  • Incubate for a specified period to allow the IL-1β to bind to the capture antibody.

3. Detection:

  • Add a biotinylated detection antibody that binds to a different epitope on the IL-1β.
  • Add streptavidin-horseradish peroxidase (SA-HRP) conjugate, which binds to the biotinylated detection antibody.
  • Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

4. Measurement:

  • Stop the reaction with a stop solution.
  • Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of IL-1β in the sample.

Visualizing the NLRP3 Inflammasome Pathway and Inhibition

The following diagrams illustrate the signaling cascade of the NLRP3 inflammasome and the points of intervention for inhibitors like this compound.

Caption: Canonical NLRP3 inflammasome activation pathway.

Inhibitor_Action cluster_inhibitors Inhibitors cluster_pathway NLRP3 Activation CY09 This compound ATP_binding ATP Binding (Walker A) CY09->ATP_binding Inhibits MCC950 MCC950 ATP_hydrolysis ATP Hydrolysis (Walker B) MCC950->ATP_hydrolysis Inhibits ATP_binding->ATP_hydrolysis Oligomerization NLRP3 Oligomerization ATP_hydrolysis->Oligomerization Inflammasome_Assembly Inflammasome Assembly Oligomerization->Inflammasome_Assembly

Caption: Mechanism of action of this compound and MCC950.

References

CY-09: A Selective NLRP3 Inflammasome Inhibitor with No Effect on AIM2 or NLRC4 Inflammasomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor CY-09, focusing on its specificity for the NLRP3 inflammasome and its lack of effect on the AIM2 and NLRC4 inflammasomes. Experimental data and detailed protocols are provided to support these findings.

This compound has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1] Its mechanism of action involves the direct binding to the ATP-binding motif (Walker A motif) of the NLRP3 NACHT domain, which inhibits its ATPase activity and subsequently blocks the assembly and activation of the NLRP3 inflammasome.[2][3][4][5] Crucially, extensive studies have demonstrated that this compound's inhibitory action is specific to the NLRP3 inflammasome, with no discernible effect on the activation of AIM2 or NLRC4 inflammasomes.[1][5]

Comparative Analysis of Inflammasome Inhibition

The specificity of this compound for the NLRP3 inflammasome is a critical attribute, as off-target effects on other inflammasomes could lead to unintended immunological consequences. The following table summarizes the comparative effects of this compound and another well-characterized NLRP3 inhibitor, MCC950, on the activation of NLRP3, AIM2, and NLRC4 inflammasomes.

CompoundTarget InflammasomeEffect on AIM2 InflammasomeEffect on NLRC4 InflammasomeReference
This compound NLRP3No effectNo effect[5]
MCC950 NLRP3No effectNo effect[5][6]

Experimental Data

The selectivity of this compound was experimentally validated by assessing its impact on inflammasome activation in response to specific stimuli. In bone marrow-derived macrophages (BMDMs), this compound did not inhibit IL-1β secretion induced by cytosolic poly(dA:dT), a trigger for the AIM2 inflammasome, or by Salmonella typhimurium infection, which activates the NLRC4 inflammasome.[5] This is in stark contrast to its dose-dependent inhibition of NLRP3 activation by various stimuli.[1]

Signaling Pathways and Experimental Workflow

To visually represent the specificity of this compound, the following diagrams illustrate the canonical inflammasome activation pathways and the experimental workflow used to assess inhibitor specificity.

DOT script for Inflammasome Signaling Pathways

Inflammasome_Pathways cluster_nlrp3 NLRP3 Inflammasome cluster_aim2 AIM2 Inflammasome cluster_nlrc4 NLRC4 Inflammasome cluster_inhibitor Inhibitor Action nlrp3_stimuli PAMPs/DAMPs (e.g., ATP, MSU) nlrp3 NLRP3 nlrp3_stimuli->nlrp3 asc ASC nlrp3->asc Recruitment casp1 Pro-Caspase-1 asc->casp1 Recruitment aim2_stimuli Cytosolic dsDNA (poly(dA:dT)) aim2 AIM2 aim2_stimuli->aim2 aim2->asc nlrc4_stimuli Bacterial Flagellin (Salmonella) nlrc4 NLRC4 nlrc4_stimuli->nlrc4 nlrc4->asc casp1_active Active Caspase-1 casp1->casp1_active Activation il1b Pro-IL-1β casp1_active->il1b Cleavage il1b_active IL-1β Secretion il1b->il1b_active cy09 This compound cy09->nlrp3 Inhibits ATPase activity

Inflammasome_Pathways cluster_nlrp3 NLRP3 Inflammasome cluster_aim2 AIM2 Inflammasome cluster_nlrc4 NLRC4 Inflammasome cluster_inhibitor Inhibitor Action nlrp3_stimuli PAMPs/DAMPs (e.g., ATP, MSU) nlrp3 NLRP3 nlrp3_stimuli->nlrp3 asc ASC nlrp3->asc Recruitment casp1 Pro-Caspase-1 asc->casp1 Recruitment aim2_stimuli Cytosolic dsDNA (poly(dA:dT)) aim2 AIM2 aim2_stimuli->aim2 aim2->asc nlrc4_stimuli Bacterial Flagellin (Salmonella) nlrc4 NLRC4 nlrc4_stimuli->nlrc4 nlrc4->asc casp1_active Active Caspase-1 casp1->casp1_active Activation il1b Pro-IL-1β casp1_active->il1b Cleavage il1b_active IL-1β Secretion il1b->il1b_active cy09 This compound cy09->nlrp3 Inhibits ATPase activity

Caption: Inflammasome signaling pathways and the specific inhibitory action of this compound on NLRP3.

DOT script for Experimental Workflow

Experimental_Workflow cluster_priming Priming cluster_treatment Treatment cluster_activation Inflammasome Activation bmdms Bone Marrow-Derived Macrophages (BMDMs) lps LPS (1 μg/ml, 4h) bmdms->lps cy09_treatment This compound (10 μM) lps->cy09_treatment vehicle Vehicle (DMSO) lps->vehicle atp ATP (NLRP3) cy09_treatment->atp polydat poly(dA:dT) (AIM2) cy09_treatment->polydat salmonella Salmonella (NLRC4) cy09_treatment->salmonella vehicle->atp vehicle->polydat vehicle->salmonella measurement Measure IL-1β Secretion (ELISA) atp->measurement polydat->measurement salmonella->measurement

Experimental_Workflow cluster_priming Priming cluster_treatment Treatment cluster_activation Inflammasome Activation bmdms Bone Marrow-Derived Macrophages (BMDMs) lps LPS (1 μg/ml, 4h) bmdms->lps cy09_treatment This compound (10 μM) lps->cy09_treatment vehicle Vehicle (DMSO) lps->vehicle atp ATP (NLRP3) cy09_treatment->atp polydat poly(dA:dT) (AIM2) cy09_treatment->polydat salmonella Salmonella (NLRC4) cy09_treatment->salmonella vehicle->atp vehicle->polydat vehicle->salmonella measurement Measure IL-1β Secretion (ELISA) atp->measurement polydat->measurement salmonella->measurement

Caption: Workflow for assessing the specificity of this compound on different inflammasomes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Differentiation

Bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice. Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF). Cells were differentiated for 6-7 days to obtain bone marrow-derived macrophages (BMDMs).

Inflammasome Activation Assays
  • Priming: BMDMs were seeded in 24-well plates at a density of 1 x 10^6 cells per well and primed with 1 µg/ml of lipopolysaccharide (LPS) from E. coli O111:B4 for 4 hours.

  • Inhibitor Treatment: After priming, cells were pre-treated with either this compound (typically at 10 µM) or vehicle (DMSO) for 30 minutes.

  • Inflammasome Activation:

    • NLRP3 Activation: Cells were stimulated with ATP (5 mM) for 30 minutes or monosodium urate (MSU) crystals (200 µg/ml) for 6 hours.

    • AIM2 Activation: Cells were transfected with 1 µg/ml of poly(dA:dT) using Lipofectamine 2000 for 6 hours.[7]

    • NLRC4 Activation: Cells were infected with Salmonella typhimurium (SL1344) at a multiplicity of infection (MOI) of 10 for 1.5 hours.[2][8]

  • Measurement of IL-1β Secretion: Supernatants were collected, and the concentration of IL-1β was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

To confirm inflammasome activation, cell lysates and supernatants were collected. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against caspase-1 (p20 subunit) and IL-1β, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available experimental evidence robustly demonstrates that this compound is a selective inhibitor of the NLRP3 inflammasome. Its inability to suppress the activation of AIM2 and NLRC4 inflammasomes underscores its specificity, making it a valuable tool for dissecting the role of NLRP3 in various pathological conditions and a promising candidate for therapeutic development. Researchers utilizing this compound can be confident in its targeted action against the NLRP3 pathway.

References

CY-09: A Comparative Analysis of its Cross-Reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ATPase inhibitor CY-09's cross-reactivity profile against other ATPases, supported by experimental data. This compound is a selective and direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] Its mechanism of action involves binding to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase activity and subsequent inflammasome assembly and activation.[1][3] This targeted action makes this compound a promising therapeutic candidate; however, understanding its selectivity is crucial for predicting potential off-target effects.

Quantitative Analysis of this compound's ATPase Inhibition

The following table summarizes the inhibitory activity of this compound against its primary target, NLRP3, and other related ATP-binding proteins. The data demonstrates a high degree of selectivity for NLRP3.

Target ProteinProtein FamilyThis compound Concentration% Inhibition / IC50Reference
NLRP3 NOD-like Receptor0.1 - 1 µMDose-dependent inhibition[1]
NLRC4 NOD-like Receptor1 µMNo effect[1]
NLRP1 NOD-like Receptor1 µMNo effect[1]
NOD2 NOD-like Receptor1 µMNo effect[1]
RIG-I RIG-I-like Receptor1 µMNo effect[1]

In addition to the lack of cross-reactivity with other members of the NOD-like receptor family, this compound has also been evaluated against a panel of cytochrome P450 (CYP450) enzymes. While not ATPases, these enzymes are critical in drug metabolism, and inhibition can lead to adverse drug-drug interactions.

Target EnzymeEnzyme FamilyIC50 (µM)Reference
CYP1A2 Cytochrome P45018.9[4]
CYP2C9 Cytochrome P4508.18[4]
CYP2C19 Cytochrome P450>50[4]
CYP2D6 Cytochrome P450>50[4]
CYP3A4 Cytochrome P45026.0[4]

Signaling Pathway of NLRP3 Inhibition by this compound

The following diagram illustrates the established mechanism of action for this compound in the context of the NLRP3 inflammasome pathway.

cluster_0 Cellular Environment cluster_1 NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB pro_IL1B Pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulation IL1B Mature IL-1β NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (e.g., K+ efflux) ATP ATP ATP->NLRP3_active ATPase Activity ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruitment Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Autocatalysis Caspase1->pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis CY09 This compound CY09->ATP Inhibits ATPase Activity

Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome signaling pathway.

Experimental Protocols

The selectivity of this compound was determined using a biochemical ATPase activity assay. The general workflow for such an assay is depicted below.

cluster_workflow Experimental Workflow: ATPase Activity Assay start Start reagents Prepare Reagents: - Purified ATPase (NLRP3, NLRC4, etc.) - Assay Buffer - ATP - this compound start->reagents incubation Incubate ATPase with this compound (or vehicle control) reagents->incubation reaction Initiate reaction by adding ATP incubation->reaction stop Stop reaction and measure inorganic phosphate (Pi) release reaction->stop analysis Data Analysis: Calculate % inhibition or IC50 stop->analysis end End analysis->end

Caption: General experimental workflow for assessing ATPase inhibition.

A detailed protocol for determining the ATPase activity and the inhibitory effect of this compound, based on published methods, is as follows:

Objective: To measure the effect of this compound on the ATPase activity of purified human NLRP3 and other ATPases.

Materials:

  • Purified recombinant human NLRP3, NLRC4, NLRP1, NOD2, and RIG-I proteins.

  • This compound compound.

  • Assay buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, and other salts).

  • Ultra-Pure ATP.

  • ADP-Glo™ Kinase Assay kit (Promega) or a similar malachite green-based phosphate detection reagent.

  • Microplate reader capable of luminescence or absorbance measurements.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a solution of the purified ATPase in the assay buffer.

    • Prepare a solution of ATP in the assay buffer.

  • Enzyme Inhibition Reaction:

    • In a microplate, add the purified ATPase to each well.

    • Add the diluted this compound solutions (or vehicle control) to the respective wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of ATPase Reaction:

    • Add the ATP solution to each well to start the reaction.

    • Incubate the plate at 37°C for a further defined period (e.g., 40 minutes) to allow for ATP hydrolysis.

  • Detection of ATPase Activity:

    • Following the incubation, stop the reaction and measure the amount of ADP produced (or inorganic phosphate released) using a detection kit such as the ADP-Glo™ Kinase Assay. This is performed according to the manufacturer's instructions.

    • For the ADP-Glo™ assay, the amount of ADP is converted into a luminescent signal. For malachite green assays, the free phosphate forms a colored complex that is measured by absorbance.

  • Data Analysis:

    • The luminescent or absorbance signal is proportional to the ATPase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • For dose-response experiments, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

References

Independent Validation of CY-09's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from independent studies. We will delve into its specific mechanism of action, its selectivity, and the experimental protocols used to validate its function.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[2][3] Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][4] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

dot

cluster_upstream Upstream Events cluster_inflammasome NLRP3 Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs Priming Priming (e.g., LPS) NF-κB Activation PAMPs_DAMPs->Priming Pro_IL1B Pro-IL-1β & Pro-IL-18 Synthesis Priming->Pro_IL1B NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Upregulation IL1B_Secretion IL-1β & IL-18 Secretion Pro_IL1B->IL1B_Secretion Cleavage by Caspase-1 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation_Signal Activation Signal (e.g., ATP, Nigericin) Activation_Signal->NLRP3_active ATPase_Activity ATPase Activity NLRP3_active->ATPase_Activity Oligomerization NLRP3 Oligomerization ATPase_Activity->Oligomerization ASC_Recruitment ASC Recruitment Oligomerization->ASC_Recruitment Pro_Casp1 Pro-Caspase-1 ASC_Recruitment->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->IL1B_Secretion Pyroptosis Pyroptosis Casp1->Pyroptosis CY09 This compound CY09->ATPase_Activity Inhibits

Caption: Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway.

Independent Validation of Specificity

A key aspect of this compound's validation is its specificity for the NLRP3 inflammasome. Studies have shown that this compound does not inhibit other inflammasomes, such as AIM2 and NLRC4.[2] This selectivity is crucial for a targeted therapeutic effect, minimizing off-target effects.

Comparative Inhibitory Effects of this compound
InflammasomeActivatorCell TypeThis compound EffectReference
NLRP3 Nigericin, MSU, ATPLPS-primed BMDMsInhibition [1][2]
AIM2 Cytosolic dsDNALPS-primed BMDMsNo effect[2]
NLRC4 Salmonella infectionLPS-primed BMDMsNo effect[2]

BMDMs: Bone Marrow-Derived Macrophages; MSU: Monosodium Urate; ATP: Adenosine Triphosphate; dsDNA: double-stranded DNA.

dot

Start LPS-Primed BMDMs NLRP3_Activator NLRP3 Activator (Nigericin/MSU/ATP) Start->NLRP3_Activator AIM2_Activator AIM2 Activator (poly(dA:dT)) Start->AIM2_Activator NLRC4_Activator NLRC4 Activator (Salmonella) Start->NLRC4_Activator CY09_Treatment Treat with this compound NLRP3_Activator->CY09_Treatment AIM2_Activator->CY09_Treatment NLRC4_Activator->CY09_Treatment NLRP3_Activation NLRP3 Activation CY09_Treatment->NLRP3_Activation AIM2_Activation AIM2 Activation CY09_Treatment->AIM2_Activation NLRC4_Activation NLRC4 Activation CY09_Treatment->NLRC4_Activation Measure_IL1B Measure IL-1β Secretion (ELISA/Western Blot) NLRP3_Activation->Measure_IL1B AIM2_Activation->Measure_IL1B NLRC4_Activation->Measure_IL1B Result_NLRP3 Result: IL-1β Inhibited Measure_IL1B->Result_NLRP3 Result_Others Result: IL-1β Not Inhibited Measure_IL1B->Result_Others Measure_IL1B->Result_Others

Caption: Experimental workflow for validating the specificity of this compound.

Comparison with MCC950

MCC950 is another potent and specific NLRP3 inhibitor. While both this compound and MCC950 target the NLRP3 inflammasome, they are thought to have different binding sites. This compound binds to the Walker A motif (the ATP-binding site) of the NACHT domain, directly inhibiting ATPase activity.[3][5] In contrast, MCC950 is suggested to bind to the Walker B motif of the NACHT domain, which also leads to the inhibition of NLRP3's ATPase function and locks it in an inactive conformation.[3][6]

Head-to-Head Comparison of Inhibitor Characteristics
FeatureThis compoundMCC950Reference
Binding Site Walker A motif of NACHT domainWalker B motif of NACHT domain[3][5][6]
Primary Effect Inhibits NLRP3 ATPase activityBlocks ATP hydrolysis, promotes inactive conformation[2][6]
Specificity Specific for NLRP3Specific for NLRP3[2][7]
In vivo Efficacy Demonstrated in models of CAPS and type 2 diabetesDemonstrated in various models including CAPS and multiple sclerosis[2][8]

CAPS: Cryopyrin-Associated Autoinflammatory Syndrome.

dot

cluster_CY09 This compound cluster_MCC950 MCC950 CY09_Node This compound WalkerA Binds to Walker A Motif CY09_Node->WalkerA ATPase_Inhibition Inhibits ATPase Activity WalkerA->ATPase_Inhibition Oligo_Block_CY09 Blocks Oligomerization ATPase_Inhibition->Oligo_Block_CY09 NLRP3_Inhibition NLRP3 Inflammasome Inhibition Oligo_Block_CY09->NLRP3_Inhibition MCC950_Node MCC950 WalkerB Binds to Walker B Motif MCC950_Node->WalkerB ATP_Hydrolysis_Block Blocks ATP Hydrolysis WalkerB->ATP_Hydrolysis_Block Inactive_Conformation Promotes Inactive Conformation ATP_Hydrolysis_Block->Inactive_Conformation Oligo_Block_MCC950 Blocks Oligomerization Inactive_Conformation->Oligo_Block_MCC950 Oligo_Block_MCC950->NLRP3_Inhibition NLRP3_NACHT NLRP3 NACHT Domain NLRP3_NACHT->WalkerA NLRP3_NACHT->WalkerB

Caption: Logical comparison of the mechanisms of this compound and MCC950.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of findings. Below are summaries of key experimental protocols used to assess the mechanism of action of this compound.

Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Culture: BMDMs are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to allow for differentiation.[9]

  • Priming: Differentiated BMDMs are primed with 50 ng/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[10]

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified period (e.g., 30-60 minutes).[2]

  • Activation: The NLRP3 inflammasome is activated with stimuli such as nigericin (5 µM), MSU crystals (150 µg/mL), or ATP (2.5 mM) for a defined duration.[2][10]

  • Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for protein expression analysis.[11]

Western Blot Analysis for Caspase-1 Cleavage and IL-1β Maturation
  • Protein Quantification: Protein concentration in cell lysates and supernatants is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against caspase-1 (for p20 subunit) and IL-1β (for p17 subunit).[12]

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Quantification
  • Sample Preparation: Cell culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA Procedure: IL-1β levels in the supernatants are quantified using a commercially available ELISA kit according to the manufacturer's instructions.[13] The optical density is measured at 450 nm.

NLRP3 ATPase Activity Assay
  • Protein Purification: Recombinant NLRP3 protein is purified.

  • Assay Reaction: The ATPase activity is measured by quantifying the release of free phosphate from ATP. The reaction is performed in the presence and absence of varying concentrations of this compound.[2]

  • Phosphate Detection: The amount of released phosphate is determined using a malachite green-based colorimetric assay.

Conclusion

Independent studies have validated that this compound is a specific and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the inhibition of NLRP3's ATPase activity through direct binding to the NACHT domain, is well-supported by experimental data.[1][2][4] Its high specificity for NLRP3 over other inflammasomes like AIM2 and NLRC4 makes it a valuable tool for research and a promising candidate for therapeutic development in NLRP3-driven diseases.[2] The detailed experimental protocols provided in this guide offer a framework for further investigation and independent verification of its properties.

References

A Head-to-Head Comparison of In Vivo Potency: CY-09 vs. MCC950 in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, a critical evaluation of in vivo potency is paramount. This guide provides a direct comparison of two prominent NLRP3 inhibitors, CY-09 and MCC950, with a focus on their performance in preclinical animal models, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and MCC950 are potent and selective small-molecule inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in a host of diseases. While both compounds effectively block the activation of the NLRP3 inflammasome, they exhibit distinct mechanisms of action. Preclinical studies demonstrate that both this compound and MCC950 show significant efficacy in various in vivo models of inflammatory diseases. Notably, in a direct comparative study, both compounds demonstrated similar efficacy in a model of monosodium urate (MSU)-induced peritonitis at the same dosage.

Mechanism of Action: Targeting the Engine of the Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Both this compound and MCC950 exert their inhibitory effects by directly targeting the NLRP3 protein, specifically its NACHT domain which is responsible for ATP binding and hydrolysis – a critical step in inflammasome assembly.

However, their binding sites differ. This compound directly binds to the Walker A motif (the ATP-binding loop) of the NLRP3 NACHT domain, thereby preventing ATP from binding and inhibiting the ATPase activity of NLRP3.[1][2][3] In contrast, MCC950 interacts with the Walker B motif within the NACHT domain, which is also crucial for ATP hydrolysis.[1][4] This interference with ATP hydrolysis by both molecules ultimately prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome activation.[2][4][5]

cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound and MCC950 PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Transcription NLRP3 Transcription Priming (NF-kB)->NLRP3 Transcription NLRP3 (inactive) NLRP3 (inactive) NLRP3 Transcription->NLRP3 (inactive) Activation Signal Activation Signal Activation Signal->NLRP3 (inactive) NLRP3 (active) NLRP3 (active) NLRP3 (inactive)->NLRP3 (active) ATP Binding (Walker A) ATP Binding (Walker A) NLRP3 (inactive)->ATP Binding (Walker A) ATP Hydrolysis (Walker B) ATP Hydrolysis (Walker B) NLRP3 (inactive)->ATP Hydrolysis (Walker B) Inflammasome Assembly Inflammasome Assembly NLRP3 (active)->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 IL-1b/18 (mature) IL-1b/18 (mature) Caspase-1->IL-1b/18 (mature) Pro-IL-1b/18 Pro-IL-1b/18 Pro-IL-1b/18->IL-1b/18 (mature) This compound This compound This compound->ATP Binding (Walker A) MCC950 MCC950 MCC950->ATP Hydrolysis (Walker B) ATP Binding (Walker A)->NLRP3 (active) ATP Hydrolysis (Walker B)->NLRP3 (active) cluster_workflow Experimental Workflow: MSU-Induced Peritonitis start Start acclimatization Acclimatization (C57BL/6 mice) start->acclimatization treatment Inhibitor Administration (this compound, MCC950, or Vehicle) acclimatization->treatment induction MSU Injection (i.p.) treatment->induction incubation Incubation Period (e.g., 6 hours) induction->incubation euthanasia Euthanasia & Peritoneal Lavage incubation->euthanasia analysis Analysis (IL-1b ELISA, Neutrophil Count) euthanasia->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for CY-09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of CY-09, a selective and direct NLRP3 inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C19H12F3NO3S2[1][2]
Molecular Weight 423.43 g/mol [1]
Appearance Crystalline solid[2]
CAS Number 1073612-91-5[2]
Solubility DMF: 30 mg/ml, DMSO: 15 mg/ml[2]
Storage -20°C or -80°C for long-term storage[1]

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with the following safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If handling as a powder or creating aerosols, use a fume hood.[1]

First-Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. Avoid releasing it into the environment[1].

  • Waste Identification and Segregation:

    • This compound waste, including unused product and contaminated materials (e.g., pipette tips, empty containers), should be classified as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The label should include: "Hazardous Waste," "this compound," and the primary hazard class (e.g., "Irritant").

  • Waste Collection and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container tightly closed when not in use[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Spill Management:

    • In the event of a spill, collect the spillage[1].

    • For liquid spills, use an absorbent material to take up the spill[1].

    • Place all contaminated materials into the hazardous waste container.

    • Notify authorities if the product enters sewers or public waters[1].

Disposal Workflow Diagram

CY09_Disposal_Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Segregate from Incompatible Materials A->B C Use Labeled, Leak-Proof Waste Container B->C D Store in Designated, Secure Area C->D E Contact EHS or Licensed Contractor D->E F Dispose at Approved Waste Disposal Plant E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling CY-09

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling CY-09. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a selective and direct NLRP3 inhibitor used in research to treat inflammatory disorders.[1][2] It directly binds to the ATP-binding motif of the NLRP3 NACHT domain, which suppresses the assembly and activation of the NLRP3 inflammasome.[1][2][3]

PropertyValueSource
Chemical Name 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid
Formula C19H12F3NO3S2[4]
Molecular Weight 423.43 g/mol [4]
Purity ≥98% (HPLC)
Solubility Soluble to 20 mM in DMSO with gentle warming. Also soluble in DMSO at 85 mg/mL.[5][5]
CAS Number 1073612-91-5

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safety when handling this compound, the following personal protective equipment and engineering controls are mandatory.

Equipment/ControlSpecification
Ventilation Use in a laboratory fume hood where possible. Ensure good general ventilation.[4]
Eye Protection Safety goggles.
Hand Protection Heavy rubber gloves.
Body Protection Complete protective clothing, including a lab coat and rubber boots.
Respiratory Protection A NIOSH-approved self-contained breathing apparatus (SCBA) or respirator should be worn as conditions warrant.[4]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.

Storage:

  • Keep the container tightly closed.[4]

  • Store in a well-ventilated place.[4]

  • For long-term storage, keep at -20°C or -80°C.[4]

  • Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]

Handling:

  • Avoid breathing dust.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Avoid release into the environment.[4]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

First-Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Spill and Disposal Procedures:

  • Spill Cleanup: Take up liquid spills into absorbent material.[4] Collect spillage.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4] Notify authorities if the product enters sewers or public waters.[4]

Experimental Protocols

The following provides a general workflow for preparing a stock solution of this compound. For specific experimental concentrations and protocols, refer to relevant publications.

Preparation of Stock Solutions:

  • Determine the required concentration and volume.

  • Calculate the required mass of this compound using the molecular weight (423.43 g/mol ).

  • Weigh the this compound in a chemical fume hood.

  • Add the appropriate solvent (e.g., DMSO) to the desired concentration. Gentle warming may be required to fully dissolve the compound.

  • Store the stock solution at -20°C or -80°C as recommended.[1][4]

In Vitro Assay Example (Macrophage Stimulation):

  • Plate Bone Marrow-Derived Macrophages (BMDMs) or Peripheral Blood Mononuclear Cells (PBMCs) in 12-well plates.[5]

  • The following day, replace the medium.[5]

  • Stimulate cells with Lipopolysaccharide (LPS) or Pam3CSK4 for 3 hours.[5]

  • Add this compound or other inhibitors to the culture for 30 minutes.[5]

  • Stimulate the cells with agents like MSU, Salmonella typhimurium, ATP, or nigericin for the specified duration.[5]

Safety and Handling Workflow

CY09_Handling_Workflow start Start: Handling this compound ppe 1. Don Appropriate PPE - Safety Goggles - Gloves - Lab Coat start->ppe handling 2. Chemical Handling - Use Fume Hood - Avoid Dust Inhalation - No Eating/Drinking ppe->handling storage 3. Storage - Tightly Closed Container - Well-Ventilated Area - -20°C or -80°C handling->storage spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No disposal 5. Disposal - Approved Waste Plant storage->disposal After Use end End: Procedure Complete storage->end If not using spill_cleanup 4a. Spill Cleanup - Absorb Material - Collect Spillage spill->spill_cleanup Yes spill_cleanup->disposal disposal->end first_aid 4b. First Aid - Follow MSDS Protocol (Skin, Eyes, Inhalation, Ingestion) exposure->first_aid Yes first_aid->end

Caption: Workflow for safe handling, storage, and disposal of this compound, including emergency procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.